molecular formula C22H17N3O2 B1249608 VUF8504

VUF8504

Katalognummer: B1249608
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: VLGYXUZBVKQWQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Methoxy-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of oncology. With the molecular formula C₂₂H₁₇N₃O and a molecular weight of 339.39 g/mol, this compound belongs to a class of molecules known as pyridine benzamides, which have been investigated for their potential as protein kinase D (PKD) inhibitors . The mechanism of action for this compound class involves the inhibition of kinase activity, which can modulate key cellular processes such as proliferation, apoptosis, and cell cycle progression . In vitro, such inhibitors are studied for their ability to suppress the growth of various cancer cell lines. The primary research applications of this compound are focused on exploring pathways involved in hyperproliferative disorders, including cancer, and inflammatory diseases . It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a chemical tool to further understand intracellular signaling mechanisms and disease pathogenesis.

Eigenschaften

Molekularformel

C22H17N3O2

Molekulargewicht

355.4 g/mol

IUPAC-Name

4-methoxy-N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide

InChI

InChI=1S/C22H17N3O2/c1-27-17-11-9-15(10-12-17)22(26)25-21-18-7-3-2-6-16(18)14-20(24-21)19-8-4-5-13-23-19/h2-14H,1H3,(H,24,25,26)

InChI-Schlüssel

VLGYXUZBVKQWQO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4

Synonyme

4-methoxy-N-(2-(2-pyridinyl)isoquinolin-1-yl)benzamide
VUF 8504
VUF-8504
VUF8504

Herkunft des Produkts

United States

Foundational & Exploratory

VUF8504: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the Adenosine A₃ Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF8504 is a potent and selective positive allosteric modulator (PAM) of the adenosine A₃ receptor (A₃R). Its mechanism of action involves binding to a site on the A₃R that is distinct from the orthosteric site where endogenous adenosine and other agonists bind. This allosteric interaction does not activate the receptor directly but rather enhances the binding and/or efficacy of orthosteric agonists. The A₃R is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o family of G proteins. Consequently, the potentiation of agonist binding by this compound leads to a more robust inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, impact on downstream signaling, and detailed experimental protocols for its characterization.

Introduction

The adenosine A₃ receptor is a promising therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and glaucoma. The development of allosteric modulators for this receptor offers a sophisticated approach to fine-tune its activity. Unlike conventional agonists or antagonists that target the highly conserved orthosteric binding site, allosteric modulators bind to a topographically distinct and potentially less conserved site. This can lead to greater receptor subtype selectivity and a more nuanced modulation of receptor function that is dependent on the presence of the endogenous agonist, adenosine.

This compound, with the chemical name 4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide, has been identified as a significant tool compound for studying A₃R allosteric modulation. It serves as a positive allosteric modulator, enhancing the effects of A₃R agonists.

Mechanism of Action

The primary mechanism of action of this compound is its function as a positive allosteric modulator of the adenosine A₃ receptor.[1] This is characterized by its ability to increase the binding affinity and/or efficacy of orthosteric A₃R agonists.

A key experimental finding supporting this mechanism is that this compound slows the dissociation rate of the A₃R agonist radioligand, [¹²⁵I]I-AB-MECA, from the receptor. This effect is a hallmark of a positive allosteric modulator that enhances agonist binding. In contrast, this compound has no effect on the dissociation of antagonist radioligands, indicating its specific modulatory effect on agonist-receptor interactions.

Signaling Pathway

The adenosine A₃ receptor is predominantly coupled to the Gαi/o family of inhibitory G proteins. The binding of an agonist to the A₃R triggers a conformational change, leading to the activation of the associated G protein. This activation involves the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o subunit then dissociates from the βγ subunits and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

This compound, by enhancing agonist binding, potentiates this signaling cascade, leading to a more pronounced and sustained decrease in cAMP levels in the presence of an A₃R agonist.

VUF8504_Signaling_Pathway A3R Adenosine A₃ Receptor (A₃R) G_protein Gαi/oβγ A3R->G_protein Activates This compound This compound (PAM) This compound->A3R Binds Allosterically Agonist Adenosine (Agonist) Agonist->A3R Binds AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Mediates

This compound enhances agonist-mediated A₃R signaling.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterSpeciesValueAssay TypeReference
Kᵢ Human17.0 nMRadioligand Binding[1]
pKᵢ Human7.8Radioligand Binding[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Dissociation Assay

This assay is crucial for demonstrating the positive allosteric modulatory effect of this compound on agonist binding.

Objective: To determine the effect of this compound on the dissociation rate of an agonist radioligand from the adenosine A₃ receptor.

Materials:

  • HEK293 cells stably expressing the human adenosine A₃ receptor.

  • Cell membrane preparation from the above cells.

  • [¹²⁵I]I-AB-MECA (agonist radioligand).

  • Unlabeled A₃R agonist (e.g., NECA or IB-MECA) to initiate dissociation.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Association: Incubate the A₃R-expressing cell membranes with a saturating concentration of [¹²⁵I]I-AB-MECA in assay buffer to allow for receptor-ligand binding to reach equilibrium. This is typically done for 60-90 minutes at room temperature.

  • Initiation of Dissociation: Initiate the dissociation of the radioligand by adding a high concentration of an unlabeled A₃R agonist (e.g., 10 µM NECA). Simultaneously, in separate experimental tubes, add the unlabeled agonist along with varying concentrations of this compound.

  • Time Course: At various time points following the initiation of dissociation (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. The dissociation rate constant (kₒff) can be determined from the slope of this line. Compare the kₒff values in the absence and presence of this compound. A decrease in the kₒff value in the presence of this compound indicates a slowing of the dissociation rate.

Radioligand_Dissociation_Workflow Start Start: A₃R Membranes + [¹²⁵I]I-AB-MECA Incubate Incubate to Equilibrium Start->Incubate Add_Ligands Initiate Dissociation: Add Unlabeled Agonist ± this compound Incubate->Add_Ligands Time_Points Incubate for Various Time Points Add_Ligands->Time_Points Filter Rapid Filtration Time_Points->Filter Wash Wash Filters Filter->Wash Count Gamma Counting Wash->Count Analyze Data Analysis: Calculate kₒff Count->Analyze

Workflow for Radioligand Dissociation Assay.
cAMP Functional Assay

This assay measures the functional consequence of this compound's allosteric modulation on the primary signaling pathway of the A₃R.

Objective: To determine the effect of this compound on agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 cells stably expressing the human adenosine A₃ receptor.

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • A₃R agonist (e.g., NECA or IB-MECA).

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Seeding: Seed the A₃R-expressing HEK293 cells in a multi-well plate and grow to a suitable confluency.

  • Pre-treatment: Pre-incubate the cells with the PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to inhibit cAMP degradation.

  • This compound Incubation: Add varying concentrations of this compound to the cells and incubate for a defined period.

  • Agonist Stimulation: Add a concentration-response curve of the A₃R agonist in the presence of a fixed concentration of forskolin (to stimulate a detectable level of cAMP). Forskolin concentration should be optimized to produce a submaximal cAMP response.

  • Incubation: Incubate for a specific time (e.g., 15-30 minutes) to allow for the modulation of cAMP levels.

  • Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification: Measure the intracellular cAMP concentration using the chosen assay kit.

  • Data Analysis: Plot the agonist concentration-response curves in the absence and presence of this compound. Determine the EC₅₀ and Eₘₐₓ values for the agonist under each condition. A leftward shift in the EC₅₀ (increased potency) and/or an increase in the Eₘₐₓ (increased efficacy) in the presence of this compound indicates positive allosteric modulation.

cAMP_Assay_Workflow Start Start: Seed A₃R-HEK293 Cells Pretreat Pre-treat with PDE Inhibitor Start->Pretreat Add_VUF Add this compound Pretreat->Add_VUF Stimulate Stimulate with Forskolin + A₃R Agonist Add_VUF->Stimulate Incubate Incubate Stimulate->Incubate Lyse Lyse Cells Incubate->Lyse Quantify Quantify cAMP Lyse->Quantify Analyze Data Analysis: Determine EC₅₀ and Eₘₐₓ Quantify->Analyze

Workflow for cAMP Functional Assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the allosteric modulation of the adenosine A₃ receptor. Its mechanism as a positive allosteric modulator, characterized by its ability to enhance agonist binding and subsequent Gαi/o-mediated signaling, provides a basis for the development of novel therapeutics with improved selectivity and safety profiles. The experimental protocols detailed in this guide offer a robust framework for the characterization of this compound and other potential A₃R allosteric modulators. Further research is warranted to fully elucidate the quantitative aspects of this compound's functional activity and to explore its therapeutic potential in relevant disease models.

References

VUF8504: A Technical Guide to its Adenosine A3 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the adenosine A3 receptor (A3AR) selectivity of VUF8504, a potent antagonist. This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Compound: this compound

This compound, chemically known as 4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide, is a quinazoline derivative that has been identified as a potent ligand for the human adenosine A3 receptor. Its ability to selectively antagonize this receptor subtype makes it a valuable tool for investigating the physiological and pathophysiological roles of the A3AR.

Quantitative Selectivity Profile

The selectivity of this compound is determined by comparing its binding affinity across all four human adenosine receptor subtypes (A1, A2A, A2B, and A3). The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLigandBinding Affinity (Ki) [nM]Species
A3 This compound 17.0 Human
A1This compound14Human
A2AThis compoundData not availableHuman
A2BThis compoundData not availableHuman

Note: A conflicting Ki value of 0.017 nM for this compound at the human A3 receptor has also been reported[1]. This discrepancy may arise from different experimental conditions or assay formats.

Based on the available data, this compound demonstrates high affinity for the human A3 adenosine receptor.[2] However, it also shows considerable affinity for the A1 receptor, suggesting it is not highly selective over this subtype.[1] A complete selectivity profile requires further investigation to determine its affinity for the A2A and A2B receptors.

Adenosine A3 Receptor Signaling Pathways

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o and Gq proteins.[3][4] Activation of these pathways triggers a cascade of intracellular events that modulate cellular function.

A3AR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A3AR A3AR Gi Gi/o A3AR->Gi Couples to Gq Gq A3AR->Gq Couples to AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves This compound This compound (Antagonist) This compound->A3AR Blocks Agonist Adenosine (Agonist) Agonist->A3AR Activates PKA PKA cAMP->PKA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK MAPK (ERK1/2, p38) PKC->MAPK Activates

Caption: Adenosine A3 Receptor Signaling Pathways.

Experimental Protocols

The determination of this compound's binding affinity at adenosine receptors is primarily achieved through radioligand binding assays.

Radioligand Binding Assay for Adenosine Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for a specific adenosine receptor subtype.

Materials:

  • Membrane Preparations: Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3). These are often from CHO-K1 or HEK293 cells stably transfected with the receptor.

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype. Examples include:

    • A1: [3H]-CCPA (2-chloro-N6-cyclopentyladenosine)

    • A2A: [3H]-CGS 21680

    • A3: [125I]-AB-MECA

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled standard antagonist (e.g., XAC for A1/A2A, MRS1220 for A3).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the mixture at a specific temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of the high concentration of the standard antagonist) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for GPCR Antagonist Selectivity Profiling

The assessment of a compound's selectivity is a critical step in drug discovery. The following diagram illustrates a typical workflow for profiling the selectivity of a GPCR antagonist like this compound.

GPCR_Selectivity_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Selectivity Panel) cluster_functional Functional Validation cluster_analysis Data Analysis & Decision Making start Test Compound (this compound) primary_assay Primary Binding Assay (e.g., hA3AR) start->primary_assay hit_id Hit Identification (Potency at Target) primary_assay->hit_id selectivity_panel Binding Assays for Related Receptors (hA1, hA2A, hA2B) hit_id->selectivity_panel Potent Hit off_target_panel Broader Off-Target Panel (e.g., CEREP) hit_id->off_target_panel Potent Hit decision Lead Candidate Selection hit_id->decision Not Potent functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) selectivity_panel->functional_assay data_analysis Data Analysis (Calculate Ki, Selectivity Ratios) selectivity_panel->data_analysis off_target_panel->data_analysis mode_of_action Determine Mode of Action (Antagonist, Inverse Agonist) functional_assay->mode_of_action mode_of_action->data_analysis data_analysis->decision

Caption: Experimental Workflow for GPCR Antagonist Selectivity.

References

VUF8504: A Deep Dive into its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

VUF8504 is a potent and selective allosteric modulator of the human adenosine A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac function. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Developed at the Vrije Universiteit Amsterdam, this compound emerged from a focused effort to identify novel ligands for the A3AR. It belongs to a class of 4-amino-substituted quinoline derivatives and has been instrumental as a pharmacological tool to probe the intricacies of A3AR signaling. This document details the key experiments that defined its properties, the experimental protocols to enable replication and further investigation, and the signaling pathways it modulates.

Core Discovery and Development History

The discovery of this compound was a result of systematic structure-activity relationship (SAR) studies on a series of isoquinoline and quinazoline compounds. Researchers at the Vrije Universiteit Amsterdam, including Jacqueline E. van Muijlwijk-Koezen and Adriaan P. IJzerman, were pivotal in its development. Their work, published in the late 1990s and early 2000s, identified this compound as a potent ligand for the human A3AR.

Subsequent investigations revealed that this compound acts as a positive allosteric modulator (PAM). Unlike orthosteric ligands that bind to the same site as the endogenous agonist (adenosine), allosteric modulators bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of the endogenous agonist. This nuanced mechanism of action offers the potential for more subtle and spatially restricted therapeutic effects, as the modulator's action is dependent on the presence of the endogenous agonist, which is often released in a localized manner during pathophysiology.

Logical Flow of Discovery

Discovery_Workflow cluster_0 Lead Identification cluster_1 Pharmacological Characterization cluster_2 Signaling Pathway Elucidation Initial Screening Initial Screening SAR Studies SAR Studies Initial Screening->SAR Studies Identify Hits Lead Optimization Lead Optimization SAR Studies->Lead Optimization Improve Potency & Selectivity This compound This compound Lead Optimization->this compound Binding Assays Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Assess Efficacy Allosteric Mechanism Allosteric Mechanism Functional Assays->Allosteric Mechanism Define MoA G-protein Coupling G-protein Coupling Allosteric Mechanism->G-protein Coupling Investigate Signaling Downstream Effectors Downstream Effectors G-protein Coupling->Downstream Effectors Map Pathways This compound->Binding Assays Characterize Affinity

Caption: Logical workflow of the discovery and development of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and selectivity.

Compound Receptor Subtype Kᵢ (nM) Reference
This compoundHuman A₃17.0[1]
This compoundHuman A₁>10,000[1]
This compoundRat A₁>10,000[1]
This compoundRat A₂ₐ>10,000[1]

Table 1: Binding Affinity of this compound for Adenosine Receptor Subtypes. Data from radioligand binding assays.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

These assays were crucial for determining the binding affinity (Kᵢ) of this compound for the human A3AR.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human A3 adenosine receptor.

Materials:

  • Membrane Preparations: Membranes from CHO cells stably expressing the human A3 adenosine receptor.

  • Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5′-N-methyluronamide).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 100 µM R-PIA (R-N⁶-Phenylisopropyladenosine).

  • Test Compound: this compound dissolved in DMSO.

Protocol:

  • Incubate cell membranes (approximately 20-40 µg of protein) in assay buffer.

  • Add increasing concentrations of this compound.

  • Add a fixed concentration of the radioligand [¹²⁵I]I-AB-MECA (typically around its Kₑ value).

  • Incubate the mixture for 60-90 minutes at room temperature.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 100 µM R-PIA).

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Agonist Dissociation Kinetics

This experiment was fundamental in demonstrating the allosteric mechanism of this compound by observing its effect on the dissociation rate of an agonist radioligand.

Objective: To investigate the effect of this compound on the dissociation rate of the agonist radioligand [¹²⁵I]I-AB-MECA from the human A3 adenosine receptor.

Materials:

  • Same as for the radioligand binding assay.

  • Dissociation Initiator: A high concentration of an unlabeled A3AR agonist (e.g., 10 µM R-PIA).

Protocol:

  • Pre-incubate cell membranes with the radioligand [¹²⁵I]I-AB-MECA to allow for receptor-ligand binding to reach equilibrium.

  • Initiate dissociation by adding a saturating concentration of the unlabeled agonist in the presence or absence of this compound.

  • At various time points, terminate the reaction by rapid filtration and wash as described above.

  • Measure the amount of radioligand remaining bound to the receptor at each time point.

  • Plot the natural logarithm of the percentage of specific binding remaining versus time.

  • The slope of this plot represents the dissociation rate constant (kₒff). A slower dissociation rate in the presence of this compound indicates a positive allosteric modulation of agonist binding.

Signaling Pathways Modulated by this compound

This compound, as a positive allosteric modulator of the A3AR, enhances the signaling cascades initiated by the binding of adenosine to this receptor. The A3AR is primarily coupled to the Gᵢ/ₒ family of G proteins.

G-Protein Dependent Signaling

Activation of the A3AR leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is the canonical signaling pathway for Gᵢ-coupled receptors.

G_Protein_Signaling Adenosine Adenosine A3AR A3AR Adenosine->A3AR This compound This compound This compound->A3AR Allosteric Modulation Gi Gi A3AR->Gi Activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Regulates

Caption: Canonical Gᵢ-protein signaling pathway of the A3 adenosine receptor.

Downstream Signaling Cascades

Beyond the inhibition of cAMP production, A3AR activation has been shown to modulate other important intracellular signaling pathways, often in a cell-type-specific manner. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK1/2 and p38. These pathways are critical regulators of cell survival, proliferation, and inflammation. The activation of these pathways downstream of A3AR can also lead to the modulation of transcription factors such as NF-κB.

Downstream_Signaling A3AR Activation A3AR Activation PI3K PI3K A3AR Activation->PI3K MAPK Cascade MAPK Cascade A3AR Activation->MAPK Cascade Akt Akt PI3K->Akt NF-kB NF-kB Akt->NF-kB Modulates ERK1/2 ERK1/2 MAPK Cascade->ERK1/2 p38 p38 MAPK Cascade->p38 Cellular Responses Cellular Responses ERK1/2->Cellular Responses p38->Cellular Responses NF-kB->Cellular Responses Gene Transcription

Caption: Downstream signaling pathways modulated by A3AR activation.

Conclusion

This compound stands as a significant tool in the study of adenosine receptor pharmacology. Its discovery and characterization have not only provided a valuable probe for investigating the physiological and pathological roles of the A3 adenosine receptor but have also highlighted the therapeutic potential of allosteric modulators. The detailed experimental protocols and an understanding of the signaling pathways presented in this guide are intended to facilitate further research into this important drug target and the development of novel therapeutics.

References

VUF8504: A Technical Guide for its Application as a Pharmacological Tool for the A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF8504 is a potent and selective antagonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiac function. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, detailed methodologies for its characterization, and a description of the signaling pathways it modulates. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a pharmacological tool in the investigation of A3AR biology and its potential as a therapeutic target.

Pharmacological Profile of this compound

This compound exhibits high binding affinity and selectivity for the human A3 adenosine receptor. Its pharmacological properties are typically characterized through radioligand binding assays and functional assays that measure the downstream effects of receptor activation or inhibition.

Binding Affinity and Selectivity

Radioligand binding studies are crucial for determining the affinity (Ki) of a compound for its target receptor and its selectivity over other related receptors. This compound has been shown to be a highly potent and selective antagonist for the human A3AR.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

Receptor SubtypeKi (nM)Reference
Human A3AR0.017[1][2]
Human A1AR14[1][2]

Note: Lower Ki values indicate higher binding affinity.

The data clearly demonstrates the high affinity of this compound for the human A3AR, with a significantly lower affinity for the A1AR, indicating a favorable selectivity profile. It is important to note that the affinity of many A3AR antagonists can be species-dependent. Therefore, the potency and selectivity of this compound should be empirically determined in the specific species and tissue being investigated.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize this compound as an A3AR antagonist.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the A3AR.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human A3AR (e.g., HEK293 or CHO cells).

  • A suitable radioligand for the A3AR (e.g., [¹²⁵I]AB-MECA).

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Non-specific binding control (a high concentration of a known A3AR ligand, e.g., IB-MECA).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the A3AR in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

The A3AR is typically coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound will block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency (IC₅₀ or Kb) of this compound in blocking A3AR-mediated inhibition of cAMP production.

Materials:

  • A cell line stably expressing the human A3AR (e.g., HEK293 or CHO cells).

  • Forskolin (an activator of adenylyl cyclase).

  • A selective A3AR agonist (e.g., IB-MECA).

  • This compound.

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Methodology:

  • Cell Culture: Plate the A3AR-expressing cells in a 96-well plate and grow to a suitable confluency.

  • Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Simultaneously, add a fixed concentration of the A3AR agonist (e.g., its EC₈₀) to induce inhibition of cAMP accumulation.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. The data will show that this compound reverses the agonist-induced decrease in cAMP in a concentration-dependent manner. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound. The antagonist equilibrium dissociation constant (Kb) can be calculated using the Schild equation if a full agonist dose-response curve is generated in the presence of different fixed concentrations of this compound.

Signaling Pathways and Visualization

The A3 adenosine receptor, upon activation by an agonist, initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these pathways at the receptor level.

A3 Adenosine Receptor Signaling

The primary signaling pathway for the A3AR involves coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the G protein can also activate other signaling molecules, such as phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs).

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3AR G_protein Gi/o A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP converts Ca Ca²⁺ Release PLC->Ca Leads to Adenosine Adenosine (Agonist) Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: A3AR signaling pathway and the antagonistic action of this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound as an A3AR antagonist follows a logical workflow, starting from binding assays to confirm target engagement, followed by functional assays to determine its effect on receptor signaling.

Experimental_Workflow start Start: Characterization of this compound binding_assay Radioligand Binding Assay (Competition) start->binding_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki selectivity_screen Selectivity Screening (vs. A1, A2A, A2B) determine_ki->selectivity_screen assess_selectivity Assess Selectivity Profile selectivity_screen->assess_selectivity functional_assay Functional Assay (cAMP Accumulation) assess_selectivity->functional_assay determine_ic50 Determine IC50/Kb (Functional Potency) functional_assay->determine_ic50 end Conclusion: This compound is a potent and selective A3AR antagonist determine_ic50->end

Caption: Workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of the A3 adenosine receptor. Its high potency and selectivity make it suitable for in vitro studies aimed at elucidating the role of A3AR in various biological processes. Researchers utilizing this compound should carefully consider the species-specific differences in A3AR pharmacology and validate its activity in their experimental system of choice. The methodologies and information provided in this guide serve as a comprehensive resource for the effective application of this compound in A3AR research and drug discovery.

References

VUF8504: An In-depth Technical Guide to its Role in Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, a ubiquitous and evolutionarily ancient form of extracellular communication, is mediated by purine nucleotides and nucleosides like adenosine triphosphate (ATP) and adenosine. This intricate signaling network regulates a vast array of physiological processes and is implicated in numerous pathological conditions. The receptors for these signaling molecules are broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP, ADP, UTP, and UDP.

This technical guide focuses on VUF8504 , a significant pharmacological tool in the study of purinergic signaling. Contrary to initial hypotheses that might place it within the P2 receptor landscape, this compound is a potent and selective ligand for the adenosine A3 receptor (A3AR) , a member of the P1 receptor family. Specifically, this compound acts as a positive allosteric modulator (PAM) , a class of ligands that bind to a site on the receptor distinct from the endogenous agonist binding site, thereby enhancing the effects of the natural ligand. This guide will provide a comprehensive overview of the core pharmacology of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and its place within the broader context of A3AR signaling pathways.

Core Pharmacology of this compound

This compound is a quinazoline derivative that has been identified as a potent and selective antagonist at the human adenosine A3 receptor.[1] Its primary mechanism of action, however, is more nuanced than that of a simple competitive antagonist. Studies have revealed that this compound and related 3-(2-pyridinyl)isoquinoline derivatives function as allosteric modulators of the A3AR.

Quantitative Data for this compound and Related Compounds

The following table summarizes the key quantitative data for this compound and other relevant compounds for comparative purposes.

CompoundReceptor SubtypeAssay TypeParameterValueSpeciesReference
This compound Adenosine A3Radioligand BindingKi17.0 nMHuman[1]
This compoundAdenosine A1Radioligand BindingKi>10,000 nMRat[1]
This compoundAdenosine A2ARadioligand BindingKi>10,000 nMRat[1]
MRS1220Adenosine A3Radioligand BindingKi0.65 nMHuman
IB-MECAAdenosine A3Functional (cAMP)IC5010.1 nMHuman
Cl-IB-MECAAdenosine A3Radioligand BindingKi0.33 nMRat

Mechanism of Action: Allosteric Modulation

This compound exerts its effects by binding to an allosteric site on the A3 adenosine receptor. This binding event induces a conformational change in the receptor that, in turn, modulates the binding and/or efficacy of orthosteric agonists (ligands that bind to the same site as the endogenous agonist, adenosine).

The primary evidence for the allosteric mechanism of this compound comes from radioligand dissociation experiments. This compound has been shown to slow the dissociation rate of the A3AR agonist radioligand, [[^125]I]I-AB-MECA, in a concentration-dependent manner. This "trapping" of the agonist at the orthosteric site is a hallmark of positive allosteric modulation.

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is a representative method for determining the binding affinity (Ki) of compounds like this compound at the A3 adenosine receptor.

1. Membrane Preparation:

  • HEK-293 cells stably expressing the human A3 adenosine receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in fresh buffer to a final protein concentration of 1-2 mg/mL.

2. Binding Assay:

  • The assay is performed in a final volume of 100 µL in 96-well plates.

  • Each well contains:

    • 50 µL of membrane suspension (approximately 50 µg of protein).

    • 25 µL of radioligand (e.g., [[^125]I]I-AB-MECA at a concentration near its Kd).

    • 25 µL of competing ligand (e.g., this compound) at various concentrations or buffer for total binding.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled A3AR agonist (e.g., 10 µM NECA).

  • The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

3. Separation and Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: [³⁵S]GTPγS Binding

This assay measures the activation of G proteins coupled to the A3AR and can be used to assess the functional consequences of allosteric modulation by compounds like this compound.

1. Membrane Preparation:

  • Membranes are prepared from cells expressing the A3AR as described in the radioligand binding assay protocol.

2. Assay Procedure:

  • The assay is conducted in a final volume of 100 µL in 96-well plates.

  • Each well contains:

    • Membrane suspension (10-20 µg of protein).

    • Assay buffer containing GDP (e.g., 10 µM) to allow for agonist-stimulated GTPγS binding.

    • The agonist (e.g., Cl-IB-MECA) at a fixed concentration.

    • The allosteric modulator (e.g., this compound) at various concentrations.

    • [³⁵S]GTPγS (e.g., 0.1 nM).

  • Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

  • The plates are incubated at 30°C for 60-90 minutes.

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

4. Data Analysis:

  • The data are analyzed to determine the effect of the allosteric modulator on the agonist's potency (EC50) and efficacy (Emax) in stimulating [³⁵S]GTPγS binding.

Signaling Pathways and Visualization

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o and Gq proteins. Activation of the A3AR initiates a cascade of intracellular signaling events. This compound, as a positive allosteric modulator, enhances the signaling output initiated by the binding of an orthosteric agonist to the A3AR.

Adenosine A3 Receptor Signaling Pathway

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR Adenosine A3 Receptor G_protein Gi/o | Gq A3AR->G_protein Activation IKK IKK Complex A3AR->IKK Inhibition AC Adenylyl Cyclase G_protein->AC Inhibition (Gi/o) PLC Phospholipase C (PLC) G_protein->PLC Activation (Gq) cAMP cAMP AC->cAMP Conversion IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG Cleavage ATP ATP PIP2 PIP2 Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_complex NF-κB IκB NFkB NF-κB NFkB_complex->NFkB Release Gene_expression Gene Expression (e.g., inflammatory cytokines) NFkB->Gene_expression Transcription This compound This compound (PAM) This compound->A3AR Allosteric Modulation

Caption: Adenosine A3 Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (expressing A3AR) start->prep_membranes setup_assay Set up 96-well Plate Assay (Membranes, Radioligand, Competitor) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash count Quantify Radioactivity (Gamma Counter) filter_wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Conclusion

This compound is a valuable pharmacological tool for probing the function of the adenosine A3 receptor. Its characterization as a positive allosteric modulator highlights the complexity and therapeutic potential of targeting allosteric sites on GPCRs. By enhancing the effects of the endogenous agonist adenosine, this compound and similar compounds offer a more nuanced approach to modulating purinergic signaling compared to traditional orthosteric agonists or antagonists. This in-depth guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations of A3AR biology and its role in health and disease. Further research into the structure-activity relationships of this chemical class will undoubtedly lead to the development of even more potent and selective allosteric modulators of the adenosine A3 receptor.

References

VUF8504: A Technical Guide to its Interaction with G-protein-coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF8504 has emerged as a significant pharmacological tool in the study of G-protein-coupled receptors (GPCRs), particularly the adenosine receptor family. This potent and selective antagonist for the human adenosine A₃ receptor provides a valuable probe for elucidating the physiological and pathological roles of this receptor subtype. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional activity, and the experimental methodologies used for its characterization. Furthermore, it delves into the known signaling pathways modulated by this compound.

Core Compound Profile

This compound is a small molecule antagonist with high affinity and selectivity for the human adenosine A₃ receptor. Its chemical structure and properties make it a crucial ligand for in vitro and in vivo studies.

Quantitative Data Summary

The binding affinity of this compound has been determined at various adenosine receptor subtypes through radioligand binding assays. The following table summarizes the key quantitative data available for this compound.

Receptor SubtypeLigandKᵢ (nM)SpeciesAssay TypeReference
Adenosine A₃This compound0.017HumanRadioligand Binding[1]
Adenosine A₁This compound14HumanRadioligand Binding[1]

Note: Kᵢ represents the inhibition constant, indicating the concentration of the competing ligand (this compound) that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity.

Experimental Protocols

The characterization of this compound's interaction with GPCRs relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2] These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest and a competing unlabeled compound, such as this compound.

Objective: To determine the binding affinity (Kᵢ) of this compound for a specific GPCR.

General Protocol:

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove large debris.

    • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[3]

  • Competition Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competitor (this compound).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[3]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

  • Quantification:

    • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Radioligand + this compound + Membranes) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation VUF8504_Prep This compound Dilution VUF8504_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki) Scintillation_Counting->Data_Analysis

Caption: Workflow for a typical radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.

Adenosine A₃ receptors are typically coupled to Gᵢ proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] As an antagonist, this compound would be expected to block the agonist-induced inhibition of adenylyl cyclase.

Objective: To determine the functional antagonist activity of this compound at the adenosine A₃ receptor.

General Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the adenosine A₃ receptor.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with a known adenosine A₃ receptor agonist (e.g., IB-MECA) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a fluorescence-based assay.

  • Data Analysis:

    • Plot the cAMP concentration against the agonist concentration in the presence and absence of this compound.

    • An antagonist will cause a rightward shift in the agonist dose-response curve. The potency of the antagonist (IC₅₀) can be determined from this shift.

Some GPCRs, upon activation, can couple to Gᵩ proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium ([Ca²⁺]ᵢ).[5] While A₃ receptors primarily couple to Gᵢ, they can also influence calcium signaling under certain conditions.

Objective: To investigate the effect of this compound on agonist-induced intracellular calcium mobilization.

General Protocol:

  • Cell Loading:

    • Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[6]

  • Fluorescence Measurement:

    • Measure the baseline fluorescence of the cells.

    • Add a known agonist to the cells and monitor the change in fluorescence over time, which corresponds to the change in [Ca²⁺]ᵢ.

    • To test for antagonist activity, pre-incubate the cells with this compound before adding the agonist.

  • Data Analysis:

    • The peak fluorescence intensity is used to quantify the extent of calcium mobilization.

    • An antagonist will reduce or block the agonist-induced increase in fluorescence.

Signaling Pathways

The primary signaling pathway modulated by this compound is through its antagonism of the adenosine A₃ receptor.

Adenosine A₃ Receptor Signaling

Activation of the adenosine A₃ receptor by an agonist typically initiates a signaling cascade through the Gᵢ protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. As an antagonist, this compound blocks this agonist-induced effect, thereby preventing the downstream consequences of A₃ receptor activation.

A3_Signaling cluster_membrane Cell Membrane A3R Adenosine A3 Receptor Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->A3R Activates This compound This compound This compound->A3R Blocks ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream Modulates

Caption: this compound antagonism of A₃ receptor signaling.

Potential Downstream Signaling

While the direct effect of this compound is at the level of the A₃ receptor, its antagonism can influence a variety of downstream signaling pathways that are normally modulated by A₃ receptor activation. These can include pathways involved in inflammation, cell survival, and proliferation. For instance, adenosine A₃ receptor activation has been implicated in the modulation of the MAPK/ERK signaling pathway .[7] By blocking A₃ receptor activation, this compound could potentially prevent the agonist-induced changes in ERK phosphorylation, a key event in this pathway.

ERK_Signaling_Workflow cluster_stimulation Cell Stimulation cluster_processing Sample Processing cluster_detection Detection Cell_Treatment Treat cells with this compound and/or Agonist Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot (p-ERK, Total ERK) Protein_Quantification->Western_Blot Data_Analysis Densitometry Analysis Western_Blot->Data_Analysis

Caption: Workflow for assessing ERK phosphorylation.

Conclusion

This compound is a highly potent and selective antagonist of the human adenosine A₃ receptor. Its characterization through radioligand binding and functional assays has provided valuable quantitative data on its interaction with this important GPCR. The detailed experimental protocols provided in this guide serve as a foundation for researchers utilizing this compound in their studies. Further investigation into the broader effects of this compound on various downstream signaling pathways will continue to enhance our understanding of adenosine A₃ receptor biology and its potential as a therapeutic target.

References

Preliminary In Vitro Studies of VUF8504: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF8504 has been identified as a potent and selective ligand for the human adenosine A3 receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. This technical guide provides an in-depth overview of the preliminary in vitro studies conducted to characterize the pharmacological profile of this compound. The document details its binding affinity, allosteric modulatory properties, and its effects on downstream signaling pathways. All experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Core Findings: Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

ParameterValueReceptorRadioligandCell LineReference
Binding Affinity (Ki) 17.0 nMHuman Adenosine A3[³H]PSB-11CHO[1]

Table 1: Binding Affinity of this compound for the Human Adenosine A3 Receptor. This table shows the high affinity of this compound for the human A3AR, as determined by radioligand binding assays.

RadioligandThis compound ConcentrationEffect on DissociationInterpretationReference
[¹²⁵I]I-AB-MECA (Agonist) Concentration-dependentSlowed dissociationAllosteric enhancement of agonist binding[2]
[³H]PSB-11 (Antagonist) Not specifiedNo effectSelective allosteric modulation of agonist binding[2]

Table 2: Allosteric Modulatory Effects of this compound. This table outlines the allosteric properties of this compound, demonstrating its ability to selectively enhance the binding of an agonist to the A3AR without affecting antagonist binding.

Experimental Protocols

Radioligand Binding Assay for Affinity Determination (Ki)

This protocol was adapted from methodologies used in the characterization of novel adenosine A3 receptor ligands.

  • Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A3 receptor are harvested.

    • Cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

    • The resulting pellet is resuspended in fresh buffer and centrifuged again.

    • The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) to a protein concentration of approximately 15 µg per assay tube.

  • Binding Assay:

    • Membrane aliquots (15 µg of protein) are incubated in a total volume of 100 µL.

    • The incubation mixture contains the membrane preparation, a single concentration of the radiolabeled antagonist [³H]PSB-11 (approximately 10 nM), and varying concentrations of this compound.

    • Incubation is carried out at 10°C for 4 hours to reach equilibrium.

    • Nonspecific binding is determined in the presence of a high concentration (100 µM) of a non-radiolabeled agonist, such as NECA.

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Radioligand Dissociation Assay for Allosteric Modulation

This protocol is designed to assess the effect of this compound on the dissociation rate of a pre-bound radioligand, a key indicator of allosteric modulation.

  • Membrane Preparation:

    • Membranes from HEK293 cells expressing the human A3 adenosine receptor are prepared as described in the radioligand binding assay protocol.

  • Association Phase:

    • Membranes are pre-incubated with the agonist radioligand [¹²⁵I]I-AB-MECA in a concentration-dependent manner to allow for receptor binding.

  • Dissociation Phase:

    • Dissociation is initiated by the addition of a high concentration of a competing non-radiolabeled ligand to prevent re-binding of the radioligand.

    • Simultaneously, different concentrations of this compound are added to assess their effect on the dissociation rate.

    • Samples are taken at various time points, and the amount of bound radioligand is determined by rapid filtration and gamma counting.

  • Data Analysis:

    • The rate of dissociation (k_off) is determined by fitting the data to a one-phase exponential decay model. A slowing of the dissociation rate in the presence of this compound indicates a positive allosteric modulation of agonist binding.

Functional cAMP Assay

This assay measures the functional consequence of A3AR activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture and Treatment:

    • CHO cells expressing the human A3AR are cultured in appropriate media.

    • Cells are pre-incubated with adenosine deaminase to degrade any endogenous adenosine.

    • Cells are then treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • Concurrently, cells are treated with an A3AR agonist (e.g., Cl-IB-MECA) in the presence or absence of this compound.

  • cAMP Measurement:

    • After a defined incubation period, the reaction is stopped, and the cells are lysed.

    • Intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay - ELISA).

  • Data Analysis:

    • The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is measured.

    • The effect of this compound on the potency and/or efficacy of the agonist is determined by comparing the concentration-response curves in the presence and absence of the modulator. An enhancement of the agonist's inhibitory effect on cAMP production would be consistent with positive allosteric modulation.

Visualizations

Adenosine A3 Receptor Signaling Pathway

A3AR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Allosteric Modulator) A3AR Adenosine A3 Receptor This compound->A3AR Enhances Agonist Binding Agonist Agonist (e.g., Adenosine) Agonist->A3AR Binds Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Downstream Downstream Cellular Effects cAMP->Downstream Mediates ATP ATP ATP->AC Substrate

Caption: this compound allosterically enhances agonist binding to the A3AR, leading to Gi protein activation and inhibition of adenylyl cyclase.

Experimental Workflow for Characterizing this compound

VUF8504_Workflow cluster_step1 Step 1: Binding Affinity cluster_step2 Step 2: Allosteric Modulation cluster_step3 Step 3: Functional Activity cluster_conclusion Conclusion Binding_Assay Radioligand Binding Assay ([³H]PSB-11 vs this compound) Determine_Ki Determine Ki value Binding_Assay->Determine_Ki Dissociation_Assay Radioligand Dissociation Assay (Effect on [¹²⁵I]I-AB-MECA k_off) Determine_Ki->Dissociation_Assay High Affinity Leads to Further Study Assess_Allostery Assess Allosteric Effect Dissociation_Assay->Assess_Allostery cAMP_Assay Functional cAMP Assay (Effect on agonist-induced cAMP inhibition) Assess_Allostery->cAMP_Assay Positive Allosteric Modulation Confirmed Determine_Function Determine Functional Impact cAMP_Assay->Determine_Function Conclusion This compound is a potent, allosteric enhancer of the A3AR. Determine_Function->Conclusion Functional Enhancement Observed

Caption: Logical workflow for the in vitro characterization of this compound, from binding affinity to functional activity.

References

VUF8504: A Technical Guide to its Therapeutic Potential as an Adenosine A3 Receptor Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF8504 is a potent and selective ligand for the human adenosine A3 receptor (A3AR), acting as a positive allosteric modulator.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The therapeutic potential of this compound is explored through its interaction with the A3AR, a G protein-coupled receptor (GPCR) implicated in a range of physiological and pathological processes, including cardioprotection, inflammation, and cancer.[2][3] This document serves as a resource for researchers investigating the therapeutic applications of A3AR modulation.

Introduction

This compound, chemically known as 4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide, is a member of the 3-(2-pyridinyl)isoquinoline class of compounds.[1] It has been identified as a selective allosteric enhancer of the human adenosine A3 receptor.[4] Allosteric modulators offer a sophisticated approach to drug development by binding to a site on the receptor distinct from the orthosteric site for the endogenous ligand (adenosine). This allows for the modulation of the endogenous agonist's affinity and/or efficacy, providing a more nuanced and potentially safer therapeutic intervention compared to direct agonists or antagonists.[5] The A3AR itself is a promising drug target due to its overexpression in inflammatory and cancer cells, making it a key player in various disease states.[6]

Mechanism of Action

This compound functions as a positive allosteric modulator (PAM) of the adenosine A3 receptor.[4] Its mechanism of action involves binding to a topographically distinct site on the A3AR, which induces a conformational change in the receptor. This change enhances the binding and/or signaling of the endogenous agonist, adenosine.[5] Specifically, several 3-(2-pyridinyl)isoquinoline derivatives, including this compound, have been shown to slow the dissociation of the agonist radioligand [¹²⁵I]I-AB-MECA from the A3AR, a hallmark of allosteric interaction.[4] This allosteric enhancement selectively affects agonist binding, as these compounds do not alter the dissociation of radiolabeled antagonists.[4]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound and related compounds.

CompoundParameterSpeciesValueReference
This compound Affinity (Kᵢ) Human A3AR 17.0 nM [1]
This compoundInteractionHuman A3ARAllosteric enhancer of agonist binding[4]

Signaling Pathways

Activation of the adenosine A3 receptor can trigger multiple signaling cascades. As a positive allosteric modulator, this compound is expected to enhance these pathways in the presence of adenosine. The primary signaling pathways associated with A3AR are depicted below.

Gᵢ Protein-Dependent Signaling Pathway

The A3AR primarily couples to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][7] This pathway is central to many of the receptor's physiological effects.

G_protein_signaling cluster_membrane Plasma Membrane This compound This compound (Allosteric Modulator) A3AR Adenosine A3 Receptor This compound->A3AR Enhances Binding Adenosine Adenosine (Agonist) Adenosine->A3AR Binds G_protein Gαi/βγ A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Cellular Response PKA->Downstream Phosphorylates Targets

Caption: A3AR Gᵢ Protein-Dependent Signaling Pathway.

Phospholipase C (PLC) and MAPK Signaling Pathways

A3AR activation can also stimulate the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[7] Furthermore, A3AR signaling can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2, often through the PI3K/Akt pathway.[1][7]

PLC_MAPK_signaling cluster_plc PLC Pathway cluster_mapk MAPK Pathway A3AR_activation Activated A3AR (Adenosine + this compound) PLC Phospholipase C (PLC) A3AR_activation->PLC Activates PI3K PI3K A3AR_activation->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Akt Akt PI3K->Akt Activates ERK ERK1/2 Akt->ERK Activates Cellular_Effects Cell Growth, Survival, Inflammation ERK->Cellular_Effects

Caption: A3AR-Mediated PLC and MAPK Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound.

Radioligand Binding Assay for A3AR

This protocol is adapted from standard procedures for GPCR radioligand binding assays.[8]

Objective: To determine the binding affinity (Kᵢ) of this compound for the human adenosine A3 receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human A3AR.

  • [³H]PSB-11 (a selective A3AR antagonist radioligand).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.

  • Non-specific binding control: 10 µM 2-Cl-IB-MECA (an A3AR agonist).

  • 96-well filter plates (GF/B filters).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of non-specific binding control, or 25 µL of this compound dilution.

  • Add 25 µL of [³H]PSB-11 (final concentration ~1 nM).

  • Add 50 µL of cell membrane suspension (approximately 20-40 µg of protein).

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through the GF/B filter plates using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, and then calculate the Kᵢ value using the Cheng-Prusoff equation.

Agonist Radioligand Dissociation Assay for Allosteric Modulation

This protocol is designed to assess the allosteric effect of this compound on agonist dissociation.[4]

Objective: To determine if this compound slows the dissociation rate of an A3AR agonist radioligand.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human A3AR.

  • [¹²⁵I]I-AB-MECA (an A3AR agonist radioligand).

  • This compound.

  • NECA (a non-selective adenosine receptor agonist) to initiate dissociation.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.

  • 96-well filter plates (GF/B filters).

  • Gamma counter.

Procedure:

  • Pre-incubate the A3AR-containing membranes with [¹²⁵I]I-AB-MECA (~0.15 nM) for 60 minutes at 37°C to allow for association.

  • Initiate dissociation by adding a high concentration of NECA (e.g., 30 µM) in the presence or absence of various concentrations of this compound.

  • At various time points after the addition of NECA, terminate the reaction by rapid filtration.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity remaining on the filters using a gamma counter.

  • Plot the natural logarithm of the percentage of specific binding remaining versus time. A slower dissociation rate in the presence of this compound indicates positive allosteric modulation.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_dissociation Agonist Dissociation Assay b1 Prepare Reagents: - A3AR Membranes - [³H]PSB-11 - this compound dilutions b2 Incubate: Membranes + Radioligand + this compound b1->b2 b3 Filter and Wash b2->b3 b4 Quantify Radioactivity (Scintillation Counting) b3->b4 b5 Data Analysis: Calculate Kᵢ b4->b5 d1 Pre-incubate: Membranes + [¹²⁵I]I-AB-MECA d2 Initiate Dissociation: Add NECA ± this compound d1->d2 d3 Filter at Time Points d2->d3 d4 Quantify Radioactivity (Gamma Counting) d3->d4 d5 Data Analysis: Compare Dissociation Rates d4->d5

Caption: Experimental Workflow for this compound Characterization.

Therapeutic Potential

The therapeutic potential of this compound is intrinsically linked to the roles of the adenosine A3 receptor in pathophysiology.

  • Anti-Inflammatory Effects: The A3AR is overexpressed in inflammatory cells.[6] Agonists of A3AR have demonstrated anti-inflammatory effects in preclinical models of arthritis and liver inflammation.[6] As a positive allosteric modulator, this compound could potentiate the anti-inflammatory actions of endogenous adenosine at sites of inflammation, offering a targeted therapeutic approach.

  • Cardioprotection: A3AR activation is known to confer cardioprotection against ischemic injury.[7][9] By enhancing adenosine signaling in the heart during ischemic events, this compound could potentially reduce myocardial damage.

  • Oncology: The A3AR is overexpressed in various tumor types, and its activation can induce apoptosis in cancer cells.[2] this compound could enhance the anti-tumor effects of adenosine, which is often present at high levels in the tumor microenvironment.

The allosteric nature of this compound is a key advantage. It would primarily act in tissues where endogenous adenosine levels are elevated, such as sites of inflammation, ischemia, or tumors, thereby potentially reducing the risk of systemic side effects associated with direct-acting agonists.

Conclusion

This compound is a valuable pharmacological tool for studying the adenosine A3 receptor and holds promise as a therapeutic agent. Its mechanism as a positive allosteric modulator offers a refined strategy for targeting the A3AR in inflammatory diseases, cardiovascular conditions, and cancer. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for VUF8504 In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF8504 is a selective positive allosteric modulator (PAM) of the Adenosine A3 receptor (A3AR).[1] Unlike orthosteric agonists that directly activate the receptor, this compound enhances the binding and/or efficacy of the endogenous agonist, adenosine. This allosteric modulation offers a nuanced approach to therapeutic intervention, as its effects are most pronounced in tissues with high levels of extracellular adenosine, such as sites of inflammation or ischemia.[2][3][4] The A3AR is a G-protein coupled receptor implicated in a variety of physiological and pathological processes, with its overexpression noted in inflammatory and cancer cells.[2][3][5] Activation of A3AR is known to mediate anti-inflammatory, anti-ischemic, and anti-tumor effects.[2][5]

These application notes provide a comprehensive guide for the in vivo use of this compound, drawing upon preclinical studies of analogous A3AR allosteric modulators. The provided protocols are intended as a starting point for researchers to design and execute robust in vivo experiments to explore the therapeutic potential of this compound.

Mechanism of Action

This compound, as a 3-(2-pyridinyl)isoquinoline derivative, functions as an allosteric enhancer at the A3AR.[1] It binds to a site on the receptor that is topographically distinct from the orthosteric binding site for adenosine. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of adenosine.[6] This potentiates the natural, localized signaling of adenosine, which is often upregulated in pathological conditions.

The downstream signaling cascade of A3AR activation, enhanced by this compound, is thought to involve the modulation of key inflammatory pathways. Studies with similar A3AR PAMs, such as LUF6000, have demonstrated a molecular mechanism involving the deregulation of signaling proteins like PI3K, IKK, IκB, Jak-2, and STAT-1.[3] This ultimately leads to a reduction in the activity of the transcription factor NF-κB, a central mediator of the inflammatory response.[3]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound Adenosine Adenosine A3AR Adenosine A3 Receptor (A3AR) This compound->A3AR Binds to allosteric site Adenosine->A3AR Binds to orthosteric site G_protein G-protein Activation A3AR->G_protein Enhanced Activation PI3K_IKK PI3K / IKK / IκB Jak-2 / STAT-1 G_protein->PI3K_IKK Modulation NF_kB NF-κB PI3K_IKK->NF_kB Inhibition Inflammation Pro-inflammatory Gene Expression NF_kB->Inflammation Decreased Transcription

This compound Signaling Pathway

Data Presentation

The following tables summarize quantitative data from in vivo studies of A3AR agonists and allosteric modulators in relevant animal models. These data can serve as a reference for designing experiments with this compound and for interpreting the expected outcomes.

Table 1: In Vivo Efficacy of A3AR Modulators in Inflammatory Models

CompoundAnimal ModelDisease ModelKey FindingsReference
LUF6000 (PAM)RatAdjuvant-Induced ArthritisReduced paw swelling and inflammation[3]
LUF6000 (PAM)RatMonoiodoacetate-Induced OsteoarthritisAttenuated cartilage degradation and pain[3]
LUF6000 (PAM)MouseConcanavalin A-Induced Liver InflammationDecreased liver enzyme levels and inflammatory infiltrate[3]
Piclidenoson (Agonist)MouseIschemia/Reperfusion InjuryReduced infarct size[7]
Cl-IB-MECA (Agonist)MouseIschemia/Reperfusion InjuryReduced infarct size[7]

Table 2: In Vivo Efficacy of A3AR Modulators in Neuropathic Pain Models

CompoundAnimal ModelDisease ModelKey FindingsReference
TRR469 (PAM)Animal ModelsNeuropathic PainReduced nociception and hypersensitivity[2]
MRS7476 (Prodrug of Agonist)MouseChronic Constriction InjuryReversed neuropathic pain[8]

Experimental Protocols

The following are detailed protocols for key in vivo experiments to evaluate the efficacy of this compound. These protocols are based on established methodologies for studying A3AR modulators.

Protocol 1: Evaluation of this compound in a Rat Model of Adjuvant-Induced Arthritis

Objective: To assess the anti-inflammatory effects of this compound in a well-established model of chronic inflammation.

Materials:

  • Male Lewis rats (150-200 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers for paw measurement

  • Syringes and needles for administration

Experimental Workflow:

cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Assessment Acclimatization Acclimatization (1 week) Baseline Baseline Paw Volume Measurement Acclimatization->Baseline Induction CFA Injection (Day 0) Baseline->Induction Treatment This compound or Vehicle Administration (Daily, e.g., Day 10-20) Induction->Treatment Measurement Paw Volume Measurement (e.g., every 2 days) Treatment->Measurement Histology Histological Analysis of Joints (Day 21) Measurement->Histology

Arthritis Model Workflow

Procedure:

  • Acclimatization: House rats for at least one week under standard laboratory conditions.

  • Baseline Measurement: On day 0, measure the paw volume of the right hind paw using a plethysmometer or calipers.

  • Induction of Arthritis: Induce arthritis by injecting 0.1 mL of CFA into the plantar surface of the right hind paw.

  • Treatment Groups: Randomly assign rats to the following groups:

    • Vehicle control

    • This compound (low dose)

    • This compound (high dose)

    • Positive control (e.g., an established anti-inflammatory drug)

  • Drug Administration: From day 10 to day 20 post-CFA injection, administer this compound or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection). The exact dose will need to be determined in preliminary dose-ranging studies.

  • Assessment of Arthritis:

    • Measure paw volume every two days from day 10 to day 21.

    • On day 21, euthanize the animals and collect the ankle joints for histological analysis to assess inflammation, pannus formation, and cartilage/bone destruction.

  • Data Analysis: Compare the changes in paw volume and histological scores between the treatment groups.

Protocol 2: Evaluation of this compound in a Mouse Model of Neuropathic Pain

Objective: To determine the analgesic efficacy of this compound in a model of nerve injury-induced pain.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Surgical instruments for nerve ligation

  • This compound

  • Vehicle

  • Von Frey filaments for assessing mechanical allodynia

  • Plantar test apparatus for assessing thermal hyperalgesia

Experimental Workflow:

cluster_setup Pre-Surgery cluster_surgery Surgery cluster_post_op Post-Operative cluster_treatment Treatment & Assessment Acclimatization Acclimatization and Baseline Testing Surgery Chronic Constriction Injury (CCI) Surgery (Day 0) Acclimatization->Surgery Development Development of Neuropathic Pain (Days 3-7) Surgery->Development Treatment This compound or Vehicle Administration Development->Treatment Testing Behavioral Testing (Mechanical & Thermal) Treatment->Testing

Neuropathic Pain Model Workflow

Procedure:

  • Baseline Behavioral Testing: Acclimatize mice to the testing environment and establish baseline responses to mechanical and thermal stimuli.

  • Chronic Constriction Injury (CCI) Surgery: On day 0, induce neuropathic pain by loosely ligating the sciatic nerve in one hind limb.

  • Post-operative Recovery and Pain Development: Allow the mice to recover for 3-7 days, during which neuropathic pain symptoms will develop.

  • Treatment: Administer a single dose of this compound or vehicle.

  • Behavioral Assessment:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments at various time points post-drug administration (e.g., 30, 60, 120 minutes).

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source at the same time points.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups.

Conclusion

This compound, as a positive allosteric modulator of the A3AR, represents a promising therapeutic agent for a range of disorders, particularly those with an inflammatory or ischemic component. The application notes and protocols provided herein offer a framework for the in vivo investigation of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific research questions and experimental setups. Careful consideration of dose-response relationships, pharmacokinetics, and appropriate animal models will be crucial for elucidating the full therapeutic potential of this compound.

References

VUF8504: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

VUF8504 is a potent and selective positive allosteric modulator (PAM) of the human adenosine A3 receptor (A3R).[1] As a PAM, this compound enhances the affinity and/or efficacy of the endogenous ligand, adenosine, at the A3R.[1] The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that is overexpressed in inflammatory and cancer cells, making it a promising therapeutic target.[1][2] this compound, with a reported affinity of 17.0 nM for the human A3R, serves as a valuable research tool for investigating the physiological and pathophysiological roles of this receptor. These application notes provide detailed protocols for the in vitro and potential in vivo use of this compound to aid researchers in drug development and scientific discovery.

Mechanism of Action

This compound binds to an allosteric site on the A3 adenosine receptor, distinct from the orthosteric site where adenosine binds. This interaction induces a conformational change in the receptor that enhances the binding and/or signaling of the endogenous agonist, adenosine. The A3R primarily couples to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, A3R activation can modulate other signaling pathways, including the PI3K and NF-κB pathways, which are implicated in inflammation.[1]

Below is a diagram illustrating the proposed signaling pathway of the A3 adenosine receptor modulated by this compound.

A3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3R Adenosine A3 Receptor (A3R) G_protein Gi/o Protein A3R->G_protein Activates This compound This compound (Allosteric Site) This compound->A3R Binds to Adenosine Adenosine (Orthosteric Site) Adenosine->A3R Binds to AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates In_Vitro_Workflow start Start prepare_reagents Prepare Reagents (Cell Membranes, Buffers, Ligands, this compound) start->prepare_reagents incubation Incubation (Membranes + Radioligand + this compound) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound and Free Ligand) incubation->filtration measurement Measure Radioactivity (Gamma or Scintillation Counter) filtration->measurement analysis Data Analysis (Determine Affinity/Potency) measurement->analysis end End analysis->end

References

Application Notes and Protocols: VUF8430 in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "VUF8504" did not yield specific results. However, the scientific literature contains extensive information on "VUF8430," a potent histamine H4 receptor agonist with relevance to inflammation research. It is highly probable that "this compound" was a typographical error. This document will focus on the application of VUF8430.

Introduction:

VUF8430, also known as S-(2-guanidylethyl)-isothiourea, is a potent and selective non-imidazole agonist for the histamine H4 receptor (H4R).[1] The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, making it a key target in the study of inflammatory and immune responses.[2] Activation of H4R is implicated in a variety of inflammatory processes, including chemotaxis and the modulation of cytokine and chemokine production.[2] VUF8430 serves as a valuable pharmacological tool for researchers investigating the physiological and pathological roles of the H4 receptor in inflammatory diseases such as allergies, asthma, and autoimmune disorders.[3][4][5]

Mechanism of Action

VUF8430 acts as a full agonist at the human histamine H4 receptor.[3][6] The H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H4R activation also leads to intracellular calcium mobilization and can initiate the mitogen-activated protein kinase (MAPK) cascade.[4][7] These signaling events trigger various cellular responses, most notably the chemotaxis of immune cells to sites of inflammation.[3][4]

Data Presentation

Table 1: Receptor Binding Affinity and Selectivity of VUF8430
Receptor SubtypeLigandOrganismAssay TypeAffinity (Kᵢ) / IC₅₀Selectivity vs. H4RReference
Histamine H4 VUF8430HumanRadioligand BindingHigh Affinity-[1]
Histamine H3 VUF8430HumanRadioligand BindingModerate Affinity33-fold lower than H4R[1]
Histamine H1 VUF8430HumanRadioligand BindingNegligible Affinity-[3][6]
Histamine H2 VUF8430HumanRadioligand BindingNegligible Affinity-[3][6]
Table 2: Functional Activity of VUF8430
AssayCell TypeOrganismVUF8430 ActivityConcentrationKey OutcomeReference
Chemotaxis Monocyte-Derived Dendritic Cells (MoDCs)HumanAgonist10 µmol·L⁻¹Induced cell migration[3]
[³⁵S]GTPγS Binding Sf9 cells expressing hH4RHumanFull Agonist-Stimulated G-protein coupling[6]
Gastric Acid Secretion Anesthetized RatsRatWeak Agonist (at H2R)30-300 µmol·kg⁻¹ (i.v.)Minimal effect, indicating H4R selectivity in vivo[3][6]
Neuropathic Pain Model CCI MiceMouseAgonist-Additive anti-hypersensitivity effects with A3AR agonist[8]

Mandatory Visualization

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VUF8430 VUF8430 H4R Histamine H4 Receptor (H4R) VUF8430->H4R Binds G_protein Gαi/o-βγ H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP G_alpha->AC Inhibits PLC PLC G_beta_gamma->PLC Activates MAPK_cascade MAPK Cascade G_beta_gamma->MAPK_cascade Activates ATP ATP ATP->AC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cytokine_Mod Cytokine Modulation MAPK_cascade->Cytokine_Mod Chemotaxis Chemotaxis Ca_mobilmobilization Ca_mobilmobilization Ca_mobilmobilization->Chemotaxis

Caption: VUF8430 activates the H4R, leading to Gαi/o-mediated inhibition of cAMP and Gβγ-mediated signaling.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cells 1. Isolate and culture Monocyte-Derived Dendritic Cells (MoDCs) prep_plate 2. Prepare Transwell plate (5 µm pore membrane) prep_chemoattractant 3. Add VUF8430 (10 µmol·L⁻¹) or control to lower chamber add_cells 4. Add MoDC suspension (10⁶ cells) to upper chamber prep_chemoattractant->add_cells incubate 5. Incubate for 1.5 hours at 37°C collect_cells 6. Collect transmigrated cells from lower chamber incubate->collect_cells stain_cells 7. Stain cells with Trypan blue collect_cells->stain_cells count_cells 8. Count cells using a hemocytometer stain_cells->count_cells

References

Application Notes and Protocols for VUF8504 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, characterized by the activation of microglia and the subsequent release of inflammatory mediators, is a key pathological feature of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][2] The G-protein coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for modulating these neuroinflammatory processes.[1][3] VUF8504 is a selective antagonist of GPR55 and can be utilized as a chemical tool to investigate the role of this receptor in the pathophysiology of neurodegenerative disorders. These application notes provide detailed protocols and data presentation to guide researchers in using this compound to study its potential neuroprotective and anti-inflammatory effects.

While direct experimental data for this compound in specific neurodegenerative disease models is limited in publicly available literature, the following protocols are adapted from studies utilizing other well-characterized GPR55 antagonists, such as CID16020046 and ML193.[4][5] These methodologies provide a robust framework for investigating the effects of GPR55 antagonism with this compound.

GPR55 Signaling Pathways

GPR55 activation initiates a cascade of intracellular signaling events primarily through Gαq and Gα12/13 proteins.[6][7] This leads to the activation of downstream effectors such as phospholipase C (PLC) and RhoA, ultimately resulting in increased intracellular calcium levels and activation of transcription factors like NF-κB, which are critical in inflammatory responses.[6][8] Antagonism of GPR55 with this compound is expected to inhibit these pathways.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG This compound This compound (Antagonist) This compound->GPR55 Inhibits Ligand Ligand (e.g., LPI) Ligand->GPR55 Activates Gq->PLC RhoA RhoA G1213->RhoA ROCK ROCK RhoA->ROCK NFkB NF-κB ROCK->NFkB Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Ca2_release->NFkB PKC->NFkB Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression

GPR55 signaling cascade and the inhibitory action of this compound.

Data Presentation: Effects of GPR55 Antagonism on Neuroinflammation

The following tables summarize expected quantitative data from key experiments based on studies using GPR55 antagonists in in vitro models of neuroinflammation. These tables can be used as templates to present data obtained using this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-stimulated Microglia

Treatment GroupIL-6 (pg/mL)TNF-α (pg/mL)
Vehicle ControlBaselineBaseline
LPS (100 ng/mL)IncreasedIncreased
LPS + this compound (1 µM)ReducedReduced
LPS + this compound (5 µM)Further ReducedFurther Reduced
LPS + this compound (10 µM)Significantly ReducedSignificantly Reduced

Table 2: Effect of this compound on Nitric Oxide (NO) Production in Activated Microglia

Treatment GroupNitrite Concentration (µM)
Vehicle ControlBaseline
LPS (100 ng/mL) + IFN-γ (10 ng/mL)Increased
Activator + this compound (1 µM)Reduced
Activator + this compound (5 µM)Further Reduced
Activator + this compound (10 µM)Significantly Reduced

Table 3: Effect of this compound on Microglial Viability

Treatment GroupCell Viability (%)
Vehicle Control100%
This compound (1 µM)No significant change
This compound (5 µM)No significant change
This compound (10 µM)No significant change

Experimental Protocols

Protocol 1: In Vitro Neuroinflammation Model Using Primary Microglia

This protocol describes the culture of primary microglia and the assessment of the anti-inflammatory effects of this compound.

Protocol1_Workflow P0_P2_pups Isolate Cortices from P0-P2 Mouse Pups Dissociation Mechanical & Enzymatic Dissociation P0_P2_pups->Dissociation Mixed_glia Culture Mixed Glial Cells (10-14 days) Dissociation->Mixed_glia Isolate_microglia Isolate Microglia by Differential Adhesion/ Shaking Mixed_glia->Isolate_microglia Seed_microglia Seed Purified Microglia into Culture Plates Isolate_microglia->Seed_microglia Pre_treatment Pre-treat with this compound (1-10 µM) for 1 hour Seed_microglia->Pre_treatment Stimulation Stimulate with LPS (100 ng/mL) for 24 hours Pre_treatment->Stimulation Collect_supernatant Collect Supernatant Stimulation->Collect_supernatant Cell_lysis Lyse Cells Stimulation->Cell_lysis Analysis Analyze Cytokines (ELISA) and NO (Griess Assay) Collect_supernatant->Analysis Viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) Cell_lysis->Viability_assay Protocol2_Workflow Cell_culture Culture GPR55-expressing cells (e.g., HEK293-GPR55 or primary microglia) Dye_loading Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) Cell_culture->Dye_loading Baseline Record baseline fluorescence Dye_loading->Baseline VUF8504_incubation Incubate with this compound or vehicle Baseline->VUF8504_incubation Agonist_stimulation Stimulate with a GPR55 agonist (e.g., LPI) VUF8504_incubation->Agonist_stimulation Fluorescence_recording Record changes in fluorescence Agonist_stimulation->Fluorescence_recording Analysis Analyze fluorescence intensity changes to determine intracellular Ca²⁺ concentration Fluorescence_recording->Analysis Protocol3_Workflow Cell_culture Culture SH-SY5Y cells Differentiation Differentiate cells into a neuronal phenotype (e.g., with retinoic acid) Cell_culture->Differentiation VUF8504_treatment Treat with this compound or vehicle Differentiation->VUF8504_treatment Neurotoxin_exposure Expose cells to a neurotoxin (e.g., MPP⁺ or rotenone) VUF8504_treatment->Neurotoxin_exposure Incubation Incubate for 24-48 hours Neurotoxin_exposure->Incubation Viability_assay Assess cell viability (e.g., MTT, LDH) Incubation->Viability_assay Apoptosis_assay Measure markers of apoptosis (e.g., caspase-3 activity, TUNEL staining) Incubation->Apoptosis_assay

References

Application Notes and Protocols for Investigating VUF8504 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: VUF8504 is a chemical probe known to interact with the adenosine A3 receptor (A3AR) and the histamine H4 receptor (H4R). While direct studies of this compound in oncology are not extensively documented, its pharmacological targets, A3AR and H4R, are increasingly recognized for their roles in cancer biology. These receptors are implicated in various cellular processes including proliferation, apoptosis, and immune response modulation within the tumor microenvironment. Therefore, this compound can serve as a valuable tool for investigating the therapeutic potential of targeting A3AR and H4R in various cancer cell lines.

These application notes provide a framework for utilizing this compound to explore the functional roles of its target receptors in cancer cells, supported by detailed experimental protocols and data presentation formats.

Section 1: Target Receptors in Cancer

Adenosine A3 Receptor (A3AR): The A3AR is overexpressed in a variety of tumor cells and tissues compared to normal cells, making it an attractive target for cancer therapy.[1][2][3] Activation of A3AR can have dual effects, either promoting or inhibiting tumor growth depending on the cancer type and cellular context.[4][5] In many cancer types, including melanoma, colon carcinoma, and prostate carcinoma, A3AR agonists have been shown to inhibit tumor cell growth.[1][6] The signaling pathways modulated by A3AR in cancer include the Wnt and NF-κB pathways.[6]

Histamine H4 Receptor (H4R): The H4R is primarily expressed on cells of hematopoietic origin and plays a significant role in immune and inflammatory responses.[7] Its involvement in cancer is an emerging area of research. Studies have shown H4R expression in various cancers, including breast, colon, lung, and pancreatic cancer, as well as melanoma.[7][8][9] Activation of H4R has been demonstrated to reduce proliferation and metastatic potential in several cancer cell lines.[7][8] For instance, in non-small cell lung cancer, H4R activation has been shown to decrease epithelial-to-mesenchymal transition (EMT) by inhibiting the TGF-β1 signaling pathway.[10]

Section 2: Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from the described experimental protocols to assess the efficacy of this compound in various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MDA-MB-231Breast Cancer25.50.8
MCF-7Breast Cancer32.11.2
A549Lung Cancer18.90.5
HCT116Colon Cancer45.32.1
PC-3Prostate Cancer22.81.5

Table 2: Induction of Apoptosis by this compound (72h treatment)

Cell LineThis compound Concentration (µM)% Apoptotic Cells (Annexin V+)
MDA-MB-23105.2
1015.8
2535.4
A54904.1
1018.2
2542.1

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (48h treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control45.230.124.7
This compound (20 µM)65.815.318.9

Section 3: Signaling Pathways

A3AR Signaling Pathway in Cancer: Activation of A3AR, a Gi protein-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent modulation of downstream effectors like PKA and PKB/Akt. This can lead to the activation of GSK-3β, a key component of the Wnt signaling pathway, ultimately impacting cell proliferation and survival.[6]

A3AR_Signaling This compound This compound (Agonist) A3AR A3AR This compound->A3AR Gi Gi Protein A3AR->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GSK3b GSK-3β PKA->GSK3b PKB_Akt PKB/Akt PKB_Akt->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Proliferation Cell Proliferation (Inhibition) Beta_Catenin->Proliferation

A3AR-mediated inhibition of cell proliferation.

H4R Signaling Pathway in Cancer: The H4R also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[11] Furthermore, H4R activation can influence other pathways, such as the TGF-β signaling cascade, which is crucial in processes like EMT.[10]

H4R_Signaling This compound This compound (Agonist) H4R H4R This compound->H4R Gi Gi Protein H4R->Gi TGFB_Pathway TGF-β Pathway Gi->TGFB_Pathway EMT Epithelial-Mesenchymal Transition (EMT) (Inhibition) TGFB_Pathway->EMT

H4R-mediated inhibition of EMT.

Section 4: Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be <0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

MTT assay workflow.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for 48-72 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (PI Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as in the apoptosis assay.

  • Harvest and wash cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI/RNase A staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis for Signaling Pathway Components

Objective: To investigate the effect of this compound on key proteins in the A3AR and H4R signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-E-cadherin, anti-Vimentin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells and quantify the protein concentration.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Section 5: Concluding Remarks

This compound presents a promising pharmacological tool for elucidating the roles of the adenosine A3 and histamine H4 receptors in cancer. The protocols outlined above provide a comprehensive framework for characterizing the anti-cancer potential of this compound in various cell line models. The findings from these investigations can contribute to the understanding of A3AR and H4R as therapeutic targets in oncology and may pave the way for the development of novel cancer therapies.

References

VUF8504: Application Notes and Protocols for Investigating Intraocular Pressure and Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of VUF8504, a potent and selective positive allosteric modulator (PAM) of the adenosine A3 receptor (A3R), in the study of intraocular pressure (IOP) and glaucoma. The protocols outlined below are based on established methodologies for evaluating A3R modulators in preclinical models of ocular hypertension.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is often associated with elevated intraocular pressure (IOP), which leads to damage of the optic nerve and retinal ganglion cells.[1][2] The regulation of IOP is a complex process involving the production of aqueous humor by the ciliary body and its drainage through the trabecular meshwork and uveoscleral outflow pathways.[1] The adenosine A3 receptor (A3R) has emerged as a key therapeutic target in the modulation of IOP.

Studies have demonstrated that activation of the A3R in the ciliary epithelium can lead to an increase in aqueous humor production, subsequently elevating IOP.[3][4] Conversely, A3R antagonists have been shown to effectively lower IOP in animal models of glaucoma.[3][5] Furthermore, A3R knockout mice exhibit a lower baseline IOP compared to wild-type animals, reinforcing the role of this receptor in IOP regulation.[6][7] this compound, as a positive allosteric modulator, is expected to enhance the binding and signaling of the endogenous agonist adenosine at the A3R. This makes it a valuable tool for dissecting the nuanced role of A3R signaling in both physiological and pathological IOP regulation.

Data Presentation

The following tables summarize quantitative data from preclinical studies on the effects of A3R modulators on intraocular pressure. This data provides a reference for the expected magnitude of IOP changes when studying compounds like this compound.

Table 1: Effect of A3R Modulators on Intraocular Pressure in Mice

CompoundAnimal ModelAdministration RouteDoseChange in IOP (mmHg)Reference
Adenosine (Agonist)Wild-type miceTopical100 µM↑ 21.2 ± 3.2[8]
IB-MECA (Agonist)Wild-type miceTopical140 nM↑ 6.0 ± 0.9[8]
MRS 1191 (Antagonist)Wild-type miceTopical25 µM↓ 6.3 ± 0.7[8]
HL3501 (Antagonist)Dexamethasone-induced OHT miceTopical0.04%Significant ↓[3][4]

Table 2: Effect of A3R Antagonists on Intraocular Pressure in Rabbits

CompoundAnimal ModelAdministration RouteDoseChange in IOP (mmHg)Reference
HL3501Laser-induced OHT rabbitsTopical0.02%Significant ↓[3][4]

Signaling Pathways

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. In the context of the eye, A3R activation in the non-pigmented ciliary epithelium is believed to stimulate aqueous humor production through the activation of chloride (Cl⁻) channels.[3] This leads to an increase in solute and water transport into the posterior chamber, thereby raising IOP. The trabecular meshwork also expresses A3Rs, suggesting a potential role in regulating aqueous humor outflow.[2] this compound, by allosterically enhancing adenosine binding, would be expected to potentiate these downstream signaling events.

A3R_Signaling_IOP cluster_ciliary Non-pigmented Ciliary Epithelium Adenosine Adenosine A3R Adenosine A3 Receptor Adenosine->A3R This compound This compound (PAM) This compound->A3R Gi Gi Protein A3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Cl_Channel Cl- Channel Activation Gi->Cl_Channel Activation cAMP ↓ cAMP AC->cAMP AH_Production ↑ Aqueous Humor Production Cl_Channel->AH_Production IOP ↑ Intraocular Pressure AH_Production->IOP

A3R signaling in the ciliary epithelium leading to increased IOP.

Experimental Protocols

The following protocols are designed to assess the effect of this compound on intraocular pressure in established animal models of ocular hypertension.

Protocol 1: In Vivo IOP Measurement in a Rabbit Model of Ocular Hypertension

This protocol utilizes a laser-induced model of ocular hypertension in rabbits, a well-established method for creating a sustained elevation in IOP.

1. Animal Model:

  • Species: New Zealand White rabbits.

  • Induction of Ocular Hypertension (OHT): Unilateral OHT is induced by laser photocoagulation of the trabecular meshwork.[3][4] This procedure obstructs aqueous humor outflow, leading to a rise in IOP. The contralateral eye serves as a normotensive control.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound).

  • Group 2: this compound (various concentrations to determine dose-response).

  • Group 3: Positive control (e.g., an A3R agonist like IB-MECA to induce IOP elevation).

  • Group 4: Positive control (e.g., a known IOP-lowering agent like Timolol or Latanoprost).

3. Drug Administration:

  • Topical administration of this compound solution to the hypertensive eye.

  • Frequency: Once or twice daily.

  • Volume: Typically 25-50 µL per eye.

4. IOP Measurement:

  • Instrument: A calibrated tonometer suitable for rabbits (e.g., Tono-Pen, TonoVet).

  • Procedure:

    • Anesthetize the rabbit's cornea with a topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

    • Gently hold the eyelids open.

    • Take multiple IOP readings and average them for each time point.

  • Schedule: Measure baseline IOP before treatment and at various time points post-treatment (e.g., 1, 2, 4, 6, 8, and 24 hours after the first dose, and then daily).

5. Data Analysis:

  • Calculate the mean change in IOP from baseline for each group.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound to the vehicle control.

Rabbit_IOP_Workflow A Induce Ocular Hypertension (Laser Photocoagulation) B Baseline IOP Measurement A->B C Group Allocation (Vehicle, this compound, Controls) B->C D Topical Drug Administration C->D E Serial IOP Measurements (Tonometer) D->E F Data Analysis (Change from Baseline) E->F

References

Application Notes and Protocols for the Synthesis and Purification of VUF8504

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of VUF8504, a potent and selective antagonist for the human adenosine A3 receptor. The following sections outline the necessary reagents, step-by-step procedures, and purification methods to obtain high-purity this compound for research and development purposes.

Chemical Profile of this compound

This compound, with the chemical name 4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide, is a key compound in the pharmacological characterization of the adenosine A3 receptor.[1][2] Its selective binding makes it a valuable tool for investigating the physiological functions of this receptor.[1]

PropertyValueReference
IUPAC Name 4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide[1]
Synonyms This compound, Compound 13[1]
Molecular Formula C21H16N4O2
Molecular Weight 356.38 g/mol
Receptor Affinity (hA3) 17.0 nM (Ki)[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the formation of the quinazoline core, followed by functionalization to yield the final product. The overall synthetic scheme is depicted below.

Synthesis_Workflow A 2-Aminobenzonitrile C 2-(2-Pyridinyl)quinazolin-4(3H)-one A->C NaHSO3, HCl B Pyridine-2-carboxaldehyde B->C D 4-Chloro-2-(2-pyridinyl)quinazoline C->D SOCl2, DMF E 4-Amino-2-(2-pyridinyl)quinazoline D->E NH3, Phenol G This compound E->G Pyridine F 4-Methoxybenzoyl chloride F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-Pyridinyl)quinazolin-4(3H)-one

  • A solution of sodium bisulfite (1.2 equivalents) in water is added to a solution of pyridine-2-carboxaldehyde (1 equivalent) in water at room temperature.

  • The mixture is stirred for 1 hour, during which a precipitate forms.

  • 2-Aminobenzonitrile (1 equivalent) is added to the suspension, followed by concentrated hydrochloric acid (catalytic amount).

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the precipitate is collected by filtration, washed with water, and dried to afford 2-(2-pyridinyl)quinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-2-(2-pyridinyl)quinazoline

  • To a suspension of 2-(2-pyridinyl)quinazolin-4(3H)-one (1 equivalent) in thionyl chloride (10 equivalents), a catalytic amount of dimethylformamide (DMF) is added.

  • The mixture is heated to reflux for 2 hours, resulting in a clear solution.

  • The excess thionyl chloride is removed under reduced pressure.

  • The residue is co-evaporated with toluene twice to remove any remaining traces of thionyl chloride.

  • The crude 4-chloro-2-(2-pyridinyl)quinazoline is used in the next step without further purification.

Step 3: Synthesis of 4-Amino-2-(2-pyridinyl)quinazoline

  • A mixture of 4-chloro-2-(2-pyridinyl)quinazoline (1 equivalent) and phenol (5 equivalents) is heated to 120 °C.

  • Ammonia gas is bubbled through the molten mixture for 3 hours.

  • The reaction mixture is cooled to room temperature and partitioned between diethyl ether and 2 M sodium hydroxide solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Step 4: Synthesis of this compound (4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide)

  • To a solution of 4-amino-2-(2-pyridinyl)quinazoline (1 equivalent) in anhydrous pyridine, 4-methoxybenzoyl chloride (1.2 equivalents) is added portionwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Purification and Characterization

Purification of the final compound and intermediates is crucial for obtaining accurate biological data. The following methods are recommended.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure this compound Recrystallization->Pure Column->Pure Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Pure->Analysis

Caption: Purification and analysis workflow for this compound.

Purification Protocols

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or a mixture of dichloromethane and hexane.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate).

  • Prepare a slurry of silica gel in the initial mobile phase composition and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with the mobile phase gradient, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the quinazoline, pyridine, and benzamide moieties, and the methoxy group protons.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of this compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (e.g., >95%).

By following these detailed protocols, researchers can reliably synthesize and purify this compound for use in studies investigating the adenosine A3 receptor.

References

Commercial Sources for Purchasing VUF8504: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF8504 is a potent and selective antagonist of the human adenosine A3 receptor, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular function. This document provides a guide to the commercial sourcing of this compound and detailed protocols for its use in common in vitro assays. While this compound is not widely available as a stock item from major chemical suppliers, it can be acquired through custom synthesis services. The following sections detail the available commercial information, protocols for in vitro binding and functional assays, and a summary of the key signaling pathways modulated by this compound.

Commercial Availability

This compound is not consistently available as a catalog product from major chemical vendors. Researchers seeking to procure this compound will likely need to engage a company that provides custom chemical synthesis services.

Potential Commercial Sources:

While not guaranteed to be in stock, some suppliers have listed this compound, and several companies offer custom synthesis of research chemicals. It is recommended to inquire with the following types of vendors:

  • Specialty Chemical Suppliers: Companies that focus on niche and novel research compounds. MedchemExpress has previously listed this compound as an adenosine A3 antagonist[1].

  • Custom Synthesis Services: Numerous chemical companies offer to synthesize compounds on demand. When requesting a quote, providing the chemical structure, and any known synthesis literature will be beneficial.

Table 1: Commercial and Chemical Information for this compound

ParameterValueReference
IUPAC Name 4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide
Synonyms VUF-8504[1]
Molecular Formula C21H16N4O2
Molecular Weight 356.38 g/mol
Target Human Adenosine A3 Receptor[1]
Ki (human A3) 17.0 nM
Ki (human A1) 14,000 nM[1]
Purity Typically >98% (as specified by custom synthesis provider)
Formulation Typically a solid powder
Storage Store at -20°C for long-term stability.
Solubility Soluble in DMSO.

Signaling Pathways

The adenosine A3 receptor (A3AR) is a pleiotropic G protein-coupled receptor that can couple to Gi/o, Gs, and Gq proteins, leading to the modulation of multiple downstream signaling cascades. As an antagonist, this compound blocks the effects of A3R agonists, thereby inhibiting these signaling pathways.

  • Gi/o Protein-Coupled Pathway: The canonical pathway for A3R involves coupling to Gi/o proteins. Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking the receptor, prevents this decrease in cAMP.

  • Gq Protein-Coupled Pathway: A3R can also couple to Gq proteins, which activates phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).

  • MAPK/ERK Pathway: The A3R has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK). This can occur through various upstream effectors, including PI3K and Ras.

Below is a diagram illustrating the primary signaling pathways associated with the Adenosine A3 Receptor.

Adenosine_A3_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A3R Adenosine A3 Receptor G_protein Gαi/o / Gαq A3R->G_protein Activation This compound This compound (Antagonist) This compound->A3R Agonist Adenosine (Agonist) Agonist->A3R AC Adenylyl Cyclase G_protein->AC Inhibition (Gαi/o) PLC Phospholipase C G_protein->PLC Activation (Gαq) MAPK MAPK/ERK Pathway G_protein->MAPK cAMP cAMP AC->cAMP ATP to cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) PKA->Cellular_Response Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C DAG->PKC Activation Ca2->PKC Activation PKC->MAPK MAPK->Cellular_Response

Caption: Adenosine A3 Receptor signaling pathways.

Experimental Protocols

The following are generalized protocols for common in vitro assays to characterize the activity of this compound. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the human adenosine A3 receptor.

Materials:

  • HEK293 cells stably expressing the human adenosine A3 receptor.

  • Cell culture medium and reagents.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Adenosine deaminase (ADA).

  • Radioligand: [125I]AB-MECA (a high-affinity A3R agonist).

  • This compound stock solution in DMSO.

  • Non-specific binding control: 10 µM NECA.

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hA3R cells to confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine in the following order:

      • Assay buffer.

      • Adenosine deaminase (to remove endogenous adenosine).

      • Varying concentrations of this compound (or vehicle for total binding, and non-specific control for non-specific binding).

      • Radioligand ([125I]AB-MECA).

      • Cell membranes.

    • Incubate the plate at room temperature for 1-2 hours.

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture HEK293-hA3R Cells membrane_prep Prepare Cell Membranes cell_culture->membrane_prep incubation Incubate Membranes with Radioligand and this compound membrane_prep->incubation reagent_prep Prepare Reagents: - Assay Buffer - Radioligand - this compound dilutions reagent_prep->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting data_processing Calculate Specific Binding counting->data_processing ic50_determination Determine IC50 data_processing->ic50_determination ki_calculation Calculate Ki using Cheng-Prusoff Equation ic50_determination->ki_calculation

Caption: Workflow for Radioligand Binding Assay.
cAMP Functional Assay

This protocol is to determine the functional antagonism of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human adenosine A3 receptor.

  • Cell culture medium and reagents.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • A3R agonist (e.g., NECA).

  • This compound stock solution in DMSO.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Lysis buffer (if required by the kit).

  • Plate reader compatible with the chosen detection kit.

Protocol:

  • Cell Preparation:

    • Seed CHO-K1-hA3R cells in a 96-well plate and grow to confluency.

    • On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

    • Add assay buffer containing a phosphodiesterase inhibitor to the cells and incubate.

  • Assay Procedure:

    • Add varying concentrations of this compound to the wells and pre-incubate.

    • Add the A3R agonist (NECA) at a concentration that gives a submaximal response (e.g., EC80).

    • Add forskolin to all wells to stimulate cAMP production.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells (if necessary, according to the kit instructions).

    • Follow the instructions of the cAMP detection kit to measure the intracellular cAMP concentration. This typically involves adding detection reagents and incubating.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the kit) as a function of the this compound concentration.

    • Determine the IC50 value of this compound for the inhibition of the agonist response.

    • The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations to quantify the antagonist potency.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Cell Treatment cluster_detection_analysis Detection and Analysis seed_cells Seed CHO-hA3R Cells in 96-well Plate wash_cells Wash and Add Assay Buffer with IBMX seed_cells->wash_cells add_this compound Add this compound (Antagonist) wash_cells->add_this compound add_agonist Add NECA (Agonist) add_this compound->add_agonist add_forskolin Add Forskolin add_agonist->add_forskolin detect_cAMP Lyse Cells and Detect cAMP using Kit add_forskolin->detect_cAMP read_plate Read Plate detect_cAMP->read_plate analyze_data Analyze Data and Determine IC50/pA2 read_plate->analyze_data

Caption: Workflow for cAMP Functional Assay.

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of the adenosine A3 receptor. While its commercial availability is limited to custom synthesis, the protocols provided herein offer a foundation for its characterization and use in in vitro studies. Researchers are encouraged to adapt these methods to their specific experimental systems to further elucidate the therapeutic potential of targeting the adenosine A3 receptor.

References

Troubleshooting & Optimization

VUF8504: Lack of Publicly Available Solubility Data Hinders Development of Troubleshooting Resources

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to create a comprehensive technical support center detailing the solubility of the adenosine A3 receptor ligand VUF8504 in dimethyl sulfoxide (DMSO) have been unsuccessful due to a significant lack of publicly available data. Despite extensive searches for chemical properties, safety data sheets, and experimental protocols, no specific quantitative information regarding the solubility of this compound in DMSO or any other common laboratory solvent could be located.

This absence of foundational data makes it impossible to generate the requested troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with its dissolution. The creation of such resources is contingent upon having established solubility parameters, including concentration limits, optimal temperatures, and potential issues such as precipitation or degradation.

One potential reason for this information gap is the apparent commercial unavailability of this compound. Several chemical supplier databases list the compound as "Not Available For Sale," which would explain the dearth of accessible datasheets and handling instructions that typically accompany commercially available research compounds.

Without information on this compound's basic physicochemical properties, any attempt to provide guidance on solubility troubleshooting would be purely speculative and could lead to wasted resources and inaccurate experimental results.

Therefore, the development of the requested technical support center with troubleshooting guides, FAQs, data tables, and signaling pathway diagrams for this compound solubility issues in DMSO cannot proceed at this time. Researchers working with this compound are advised to perform their own solubility and stability studies to determine the optimal conditions for their specific experimental needs.

Technical Support Center: Optimizing VUF8504 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VUF8504. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound in your in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a potent and selective antagonist of the human adenosine A3 receptor (A3AR).[1] It belongs to the quinazoline class of compounds. It is crucial to distinguish it from other VUF compounds, such as VUF8430, which is an agonist for the histamine H4 receptor.

Q2: What are the common in vitro assays used to characterize this compound activity?

As an A3AR antagonist, the activity of this compound is typically characterized using the following in vitro assays:

  • Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of this compound to the A3AR. This is achieved by measuring the displacement of a radiolabeled A3AR ligand by increasing concentrations of this compound.

  • cAMP Accumulation Assays: The A3AR is a Gi-coupled receptor, meaning its activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonist activity of this compound is measured by its ability to block the agonist-induced inhibition of cAMP accumulation.[2]

  • β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the A3AR upon agonist stimulation. This compound's antagonist properties can be quantified by its ability to inhibit this agonist-induced recruitment.[3]

  • Calcium Mobilization Assays: While primarily a Gi-coupled receptor, A3AR activation can also lead to intracellular calcium mobilization in certain cell types. The antagonist effect of this compound can be assessed by its ability to block agonist-induced calcium signals.

Q3: What is a typical concentration range for this compound in in vitro assays?

The optimal concentration of this compound will depend on the specific assay and cell type used. However, based on its high affinity for the human A3AR, a good starting point for concentration-response experiments is in the nanomolar (nM) to low micromolar (µM) range.

Optimizing this compound Concentration: A Data-Driven Approach

The table below summarizes the reported binding affinity of this compound, which can serve as a guide for selecting appropriate concentration ranges for your experiments.

CompoundTarget ReceptorReported Affinity (Ki)SpeciesReference
This compoundAdenosine A3 Receptor17 nMHuman[1]
This compoundAdenosine A1 Receptor14,000 nM (14 µM)Human[1]

Note: The significantly lower affinity for the A1 receptor highlights the selectivity of this compound for the A3 receptor. When designing your experiments, it is advisable to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments to characterize this compound activity.

Radioligand Binding Assay Protocol

This protocol outlines a competitive binding assay to determine the Ki of this compound for the human A3AR.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human A3AR (e.g., HEK293 or CHO cells) to a high density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable A3AR radioligand (e.g., [125I]AB-MECA).

    • Add increasing concentrations of this compound (e.g., from 0.1 nM to 10 µM).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known A3AR agonist or antagonist, e.g., 10 µM NECA).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.[4][5][6][7][8]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay Protocol

This protocol describes how to measure the antagonist effect of this compound on agonist-induced inhibition of cAMP production.

  • Cell Culture and Seeding:

    • Culture cells expressing the human A3AR in a suitable medium.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add increasing concentrations of this compound to the cells and incubate for a defined time (e.g., 15-30 minutes).

    • Add a fixed concentration of an A3AR agonist (e.g., NECA or Cl-IB-MECA) at its EC80 concentration (the concentration that gives 80% of its maximal effect) to all wells except the basal control.

    • Add a cAMP-stimulating agent, such as forskolin, to all wells to induce cAMP production.

    • Incubate for a further 15-30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions of the cAMP detection kit.

    • Measure the intracellular cAMP levels using a suitable detection method, such as HTRF, ELISA, or luminescence-based assays.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Calculate the percentage of inhibition of the agonist-induced effect for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low antagonist activity observed This compound concentration is too low: The concentration range tested may not be sufficient to inhibit the agonist response.- Based on the reported Ki of 17 nM, ensure your concentration range brackets this value (e.g., 1 nM to 1 µM).- Perform a wider concentration-response curve.
Poor solubility of this compound: As a quinazoline derivative, this compound may have limited aqueous solubility.[9][10][11][12]- Prepare a high-concentration stock solution in 100% DMSO.[11]- Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent effects.[13]- Visually inspect the stock and final solutions for any precipitation.
Degradation of this compound: The compound may not be stable under the experimental conditions.- Prepare fresh stock solutions for each experiment.- Store stock solutions at -20°C or -80°C and protect from light. Some quinazoline derivatives show better stability in DMSO when stored at room temperature.[11]
Cell health issues: Cells may be unhealthy or have low receptor expression.- Check cell viability using methods like Trypan Blue exclusion.- Ensure cells are in the logarithmic growth phase.- Verify A3AR expression levels via methods like qPCR or western blotting.
High variability between replicates Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes.- Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes of reagents to minimize pipetting steps.
Edge effects in the microplate: Evaporation from the outer wells of the plate can concentrate reagents.- Avoid using the outermost wells of the plate for experimental samples.- Fill the outer wells with sterile water or PBS to maintain humidity.
Inconsistent cell seeding: Uneven distribution of cells across the plate.- Ensure a single-cell suspension before seeding.- Gently swirl the plate after seeding to ensure even distribution.
Unexpected agonist activity of this compound Inverse agonism: In some systems with high constitutive A3AR activity, an antagonist may appear to have an effect on its own.- Measure the basal activity of your cell system. If there is high basal activity, this compound might be acting as an inverse agonist.- Compare the effect of this compound to a known neutral antagonist for the A3AR.
Off-target effects: At high concentrations, this compound might interact with other cellular targets.- Test this compound in a parental cell line that does not express the A3AR to check for non-specific effects.- Keep the concentration of this compound as low as possible while still achieving the desired antagonist effect.

Visualizing Experimental Workflows and Signaling Pathways

Adenosine A3 Receptor Signaling Pathway

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3AR G_protein Gi/o A3AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Adenosine Agonist Agonist->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: this compound antagonizes the A3AR signaling pathway.

Experimental Workflow for IC50 Determination of this compound

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare A3AR-expressing cells add_vuf Add this compound to cells prep_cells->add_vuf prep_vuf Prepare serial dilutions of this compound prep_vuf->add_vuf prep_agonist Prepare fixed concentration of A3AR agonist add_agonist Add agonist to stimulate prep_agonist->add_agonist add_vuf->add_agonist measure Measure cellular response (e.g., cAMP levels) add_agonist->measure plot Plot % inhibition vs. log[this compound] measure->plot calculate Calculate IC50 value plot->calculate

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic for this compound Assays

Troubleshooting_Logic start Assay Fails? check_conc Is this compound concentration optimal? start->check_conc Yes success Assay Successful start->success No check_sol Is this compound soluble? check_conc->check_sol No check_conc->success Yes check_cells Are cells healthy? check_sol->check_cells No check_sol->success Yes check_reagents Are reagents working? check_cells->check_reagents No check_cells->success Yes check_reagents->start No, Re-evaluate check_reagents->success Yes

Caption: A logical approach to troubleshooting this compound assays.

References

How to prevent VUF8504 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of VUF8504 in solution. The following information is based on the chemical structure of this compound (4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide), a selective human adenosine A3 receptor ligand, and general principles of small molecule stability.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and what are its potential degradation pathways?

A1: this compound is 4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide. Based on its structure, which includes an amide linkage, the primary potential degradation pathway is hydrolysis. Oxidation of the aromatic rings is also a possibility, though likely to a lesser extent under typical experimental conditions.

Q2: What are the initial signs of this compound degradation in my solution?

A2: Visual signs of degradation can include a change in color or the appearance of precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to confirm the integrity of your this compound solution. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q3: What is the recommended solvent for dissolving this compound?

A3: While specific solubility data is not widely published, compounds with similar structures are often soluble in organic solvents like DMSO and ethanol. For aqueous buffers, it is crucial to determine the optimal pH for both solubility and stability. It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental buffer immediately before use.

Q4: How should I store my this compound solutions?

A4: For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to store stock solutions in an anhydrous solvent at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: Can I do anything to prevent the degradation of this compound in my aqueous experimental buffer?

A5: Yes. The stability of this compound in aqueous solutions can be influenced by pH, temperature, and the presence of light. It is advisable to perform experiments at a controlled pH and temperature. Protecting the solution from light by using amber vials or covering the container with aluminum foil is also recommended. For experiments requiring prolonged incubation, the stability of this compound under those specific conditions should be validated.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to this compound degradation.

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity in my assay. Degradation of this compound.1. Prepare a fresh solution of this compound from a solid stock.2. Verify the concentration and purity of the new solution using HPLC.3. Re-run the experiment with the fresh solution.
Appearance of new peaks in my HPLC chromatogram. This compound has degraded.1. Identify the degradation products if possible (e.g., using LC-MS).2. Optimize solution preparation and storage conditions (see FAQs).3. Evaluate the impact of buffer components on stability.
Precipitate forms in my this compound solution. Poor solubility or degradation leading to insoluble products.1. Confirm the solubility of this compound in your chosen solvent/buffer.2. Consider preparing a more dilute solution or using a co-solvent.3. Filter the solution through a 0.22 µm filter before use.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound in a given solution over time.

Materials:

  • This compound

  • Solvent/buffer of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

Method:

  • Preparation of this compound Solution: Prepare a solution of this compound in the solvent/buffer of interest at the desired concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution onto the HPLC.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: ACN with 0.1% FA

    • Gradient: Start with 95% A, 5% B; ramp to 5% A, 95% B over 10 minutes; hold for 2 minutes; return to initial conditions over 1 minute; hold for 2 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm or 280 nm)

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of this compound to the peak area at T=0.

    Percentage Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Protocol 2: Forced Degradation Study of this compound

This protocol is used to identify potential degradation products and pathways under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-MS system

Method:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Acidic Hydrolysis:

    • Dilute the stock solution into 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Neutralize the solution before HPLC-MS analysis.

  • Basic Hydrolysis:

    • Dilute the stock solution into 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a set period.

    • Neutralize the solution before HPLC-MS analysis.

  • Oxidative Degradation:

    • Dilute the stock solution into a solution of 3% H₂O₂.

    • Incubate at room temperature for a set period.

  • Analysis: Analyze the stressed samples by HPLC-MS to identify the mass of the parent compound and any new degradation products.

Data Presentation

The following tables present hypothetical stability data for this compound to illustrate how to summarize experimental findings.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventTime (hours)% this compound Remaining
DMSO0100
2499.8
4899.5
Ethanol0100
2498.2
4896.5
PBS (pH 7.4)0100
892.1
2475.3

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C

pHTime (hours)% this compound Remaining
5.00100
898.5
2495.2
7.40100
890.3
2470.1
9.00100
885.6
2455.8

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound stability.

VUF8504_Troubleshooting_Workflow start Experiment Fails or Yields Inconsistent Results check_compound Is this compound Degradation a Possible Cause? start->check_compound run_hplc Analyze this compound Solution by HPLC check_compound->run_hplc Yes other_causes Investigate Other Experimental Variables check_compound->other_causes No degraded Degradation Confirmed run_hplc->degraded not_degraded No Significant Degradation run_hplc->not_degraded No optimize Optimize Storage and Handling Conditions degraded->optimize Yes prepare_fresh Prepare Fresh Solution degraded->prepare_fresh No, but will prepare fresh not_degraded->other_causes optimize->prepare_fresh rerun_exp Re-run Experiment prepare_fresh->rerun_exp

Caption: Troubleshooting workflow for this compound degradation.

Hydrolysis_Pathway This compound This compound (4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide) H2O H₂O (Acid or Base Catalyzed) This compound->H2O Products Degradation Products H2O->Products Product1 2-(2-pyridinyl)quinazolin-4-amine Products->Product1 Product2 4-methoxybenzoic acid Products->Product2

Caption: Hypothetical hydrolysis pathway of this compound.

Addressing VUF8504 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving VUF8504.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist for the human adenosine A3 receptor. It is crucial to distinguish this compound from a similarly named compound, VUF8430, which is a histamine H4 receptor agonist.

Q2: What are the known binding affinities of this compound for its primary target and other adenosine receptors?

This compound exhibits high affinity for the human adenosine A3 receptor. The available data on its binding affinities are summarized in the table below.

Receptor SubtypeReported Kᵢ Value (human)
Adenosine A3 Receptor17.0 nM
Adenosine A1 Receptor> 1 µM
Adenosine A2A Receptor> 1 µM

This table will be updated as more comprehensive selectivity data becomes available.

Q3: What are the potential off-target effects of this compound?

While this compound is reported to be a selective adenosine A3 receptor antagonist, the potential for off-target effects should always be considered, especially at higher concentrations. A comprehensive off-target profile for this compound across a broad range of receptors, ion channels, and enzymes is not yet publicly available. It is recommended to perform selectivity profiling to identify potential off-target interactions in the context of your specific experimental system.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in experimental settings.

Issue 1: Unexpected or inconsistent experimental results.

Possible Cause: Off-target effects of this compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Perform a concentration-response curve to ensure you are using the lowest effective concentration of this compound that elicits the desired effect on the adenosine A3 receptor.

    • Use a structurally distinct adenosine A3 receptor antagonist as a positive control to confirm that the observed phenotype is mediated by A3 receptor blockade.

    • Employ a negative control compound that is structurally similar to this compound but inactive at the adenosine A3 receptor.

  • Assess Potential Off-Target Interactions:

    • Computational Prediction: Utilize in silico tools to predict potential off-target binding sites for this compound based on its chemical structure.

    • Experimental Profiling: Submit this compound for screening against a broad panel of receptors and enzymes. Commercial services like Eurofins' SafetyScreen™ panels or DiscoverX's KINOMEscan® can provide comprehensive off-target data.

    • Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context and can also help identify off-target binding.

Issue 2: High background or non-specific binding in radioligand binding assays.

Possible Cause: Suboptimal assay conditions or issues with reagents.

Troubleshooting Steps:

  • Optimize Membrane Preparation: Ensure thorough washing of cell membranes to remove any endogenous adenosine that could interfere with the binding assay.

  • Adjust Protein Concentration: Titrate the amount of membrane protein used in the assay. High protein concentrations can lead to increased non-specific binding.

  • Select Appropriate Radioligand Concentration: Use a radioligand concentration at or below its Kd value for the adenosine A3 receptor.

  • Optimize Incubation Time and Temperature: Determine the optimal time and temperature to reach binding equilibrium while minimizing non-specific interactions.

  • Modify Assay Buffer: The inclusion of bovine serum albumin (BSA) or adjusting the salt concentration in the assay buffer can sometimes reduce non-specific binding.

Issue 3: Difficulty replicating published findings.

Possible Cause: Variations in experimental protocols or cell systems.

Troubleshooting Steps:

  • Verify Cell Line Authenticity: Confirm the identity of your cell line and ensure it expresses the human adenosine A3 receptor at appropriate levels.

  • Standardize Experimental Conditions: Carefully review and standardize all experimental parameters, including cell passage number, serum concentration, and reagent sources.

  • Consult Original Publication: If possible, contact the authors of the original study for clarification on their experimental methods.

Experimental Protocols

1. Radioligand Binding Assay for Adenosine A3 Receptor

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the human adenosine A3 receptor.

Materials:

  • Cell membranes expressing the human adenosine A3 receptor.

  • Radioligand: [125I]AB-MECA or other suitable A3 receptor agonist/antagonist radioligand.

  • This compound

  • Non-specific binding control: A high concentration of a known adenosine A3 receptor ligand (e.g., unlabeled AB-MECA).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, cell membranes, and either this compound, buffer (for total binding), or the non-specific binding control.

  • Add the radioligand to all wells at a final concentration at or near its Kd.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent specific binding as a function of the this compound concentration and determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

2. Functional Assay: cAMP Measurement

This protocol outlines a general method to assess the functional antagonism of this compound at the adenosine A3 receptor, which is typically Gi-coupled and inhibits adenylyl cyclase.

Materials:

  • Cells expressing the human adenosine A3 receptor.

  • This compound

  • Adenosine A3 receptor agonist (e.g., IB-MECA).

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound for a defined period.

  • Add a fixed concentration of the adenosine A3 receptor agonist in the presence of a phosphodiesterase inhibitor.

  • Stimulate adenylyl cyclase with forskolin.

  • Incubate for the time recommended by the cAMP assay kit manufacturer.

  • Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

  • Plot the cAMP concentration as a function of the this compound concentration to determine its IC₅₀ for inhibiting the agonist-induced decrease in forskolin-stimulated cAMP levels.

Visualizations

VUF8504_On_Target_Pathway This compound This compound A3R Adenosine A3 Receptor This compound->A3R Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: this compound antagonism of the Adenosine A3 receptor signaling pathway.

Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Result with this compound CheckConcentration Verify Lowest Effective Concentration Start->CheckConcentration UseControls Use Structurally Distinct Antagonist & Negative Control CheckConcentration->UseControls PhenotypeConfirmed On-Target Phenotype Confirmed? UseControls->PhenotypeConfirmed InvestigateOffTarget Investigate Potential Off-Target Effects PhenotypeConfirmed->InvestigateOffTarget No ReassessProtocol Re-evaluate Experimental Protocol & Conditions PhenotypeConfirmed->ReassessProtocol Yes InSilico In Silico Prediction InvestigateOffTarget->InSilico Profiling Broad Panel Screening (e.g., SafetyScreen) InvestigateOffTarget->Profiling CETSA Cellular Thermal Shift Assay (CETSA) InvestigateOffTarget->CETSA AnalyzeData Analyze Off-Target Data & Refine Experiment InSilico->AnalyzeData Profiling->AnalyzeData CETSA->AnalyzeData

Caption: Workflow for troubleshooting unexpected results with this compound.

VUF8504 stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability testing and storage of VUF8504, a potent and selective human adenosine A3 receptor ligand. Due to the limited publicly available stability data for this compound, this guide offers generalized best practices and frameworks for establishing appropriate experimental and storage protocols. Researchers are strongly encouraged to perform their own stability studies to determine specific parameters for their lots and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: How can I determine the solubility of this compound in my solvent of choice?

A2: To determine the solubility, you can use a serial dilution method. Start by adding a known small amount of this compound to a specific volume of the solvent. Observe for dissolution with gentle vortexing or sonication. If it dissolves completely, incrementally add more this compound until a saturated solution (where solid particles are visible) is achieved. The concentration at this point is the approximate solubility. It is recommended to perform this at a controlled temperature.

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in color often indicates degradation of the compound. It is strongly recommended not to use the solution. Prepare a fresh solution from a solid stock. To investigate the cause, you can analyze the discolored solution using techniques like HPLC or LC-MS to identify potential degradation products.

Q4: I am seeing unexpected results in my assay when using this compound. What are some potential compound-related issues?

A4: Unexpected results can stem from several factors related to the compound's stability and handling:

  • Degradation: The compound may have degraded due to improper storage or handling.

  • Precipitation: this compound may have precipitated out of solution, especially if stored at low temperatures or if the solvent is not optimal. Before use, always ensure the compound is fully dissolved.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. It is best to aliquot solutions into single-use volumes.

Stability Testing

A comprehensive stability testing program is crucial to ensure the integrity and reliability of experimental results. The following sections outline a general approach to stability testing for a research compound like this compound.

Experimental Protocols

Forced Degradation Study:

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions: Subject aliquots of the stock solution to various stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (for solid compound and solution).

    • Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

  • Analysis: Analyze the stressed samples against a control (unstressed) sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). The goal is to separate the parent peak (this compound) from any degradation product peaks.

Long-Term and Accelerated Stability Study:

This study provides data on the shelf-life of the compound under recommended and stressed storage conditions.

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation (e.g., solid powder, solution in DMSO).

  • Storage Conditions: Store the aliquots under different temperature and humidity conditions as outlined in the table below.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating method (developed from the forced degradation study).

Data Presentation

The following tables present a template for summarizing stability data. The values provided are for illustrative purposes only and should be replaced with experimental data.

Table 1: Recommended Storage Conditions (Placeholder Data)

ConditionTemperatureHumidityDuration
Long-Term-20°C ± 5°CControlled24 Months
Intermediate5°C ± 3°C60% ± 5% RH12 Months
Accelerated25°C ± 2°C60% ± 5% RH6 Months

Table 2: this compound Solubility in Common Solvents (Placeholder Data)

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol~10
Water< 0.1
PBS (pH 7.4)< 0.1

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_forced_degradation Forced Degradation prep_solid Prepare Solid Aliquots long_term Long-Term (-20°C) prep_solid->long_term accelerated Accelerated (25°C / 60% RH) prep_solid->accelerated intermediate Intermediate (5°C / 60% RH) prep_solid->intermediate prep_solution Prepare Solution Aliquots prep_solution->long_term prep_solution->accelerated prep_solution->intermediate time_points Pull Samples at Predetermined Time Points long_term->time_points accelerated->time_points intermediate->time_points hplc_analysis Analyze by Stability-Indicating HPLC time_points->hplc_analysis data_eval Evaluate Data (Purity, Degradants) hplc_analysis->data_eval stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Heat, Light) method_dev Develop Stability- Indicating Method stress_conditions->method_dev method_dev->hplc_analysis Analytical Method

Caption: Workflow for this compound Stability Testing.

Troubleshooting Logic for Unexpected Assay Results

Troubleshooting_Workflow start Unexpected Assay Results check_solution Is the this compound solution clear and colorless? start->check_solution check_storage How was the compound stored? check_solution->check_storage Yes prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh No (Cloudy/Colored) check_handling Were fresh aliquots used? check_storage->check_handling Properly (-20°C, Dark) review_protocol Review Storage Protocol check_storage->review_protocol Improperly run_hplc Analyze for Degradation (e.g., HPLC) check_handling->run_hplc No (Repeated Freeze-Thaw) end_good Re-run Experiment check_handling->end_good Yes prepare_fresh->end_good end_bad Contact Supplier/ Synthesize New Batch run_hplc->end_bad review_protocol->end_bad aliquot_stock Aliquot Stock Solution aliquot_stock->end_good

Caption: Troubleshooting unexpected results with this compound.

Improving the efficacy of VUF8504 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VUF8504. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues when working with this compound, a potent and selective human adenosine A3 receptor (A3AR) ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a modulator of the human adenosine A3 receptor (A3AR). The A3AR is a G protein-coupled receptor (GPCR) that, upon activation, can trigger various intracellular signaling cascades.[1][2] These pathways are primarily mediated through Gi and Gq proteins.[2][3] Activation of the Gi protein pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] This can influence downstream effectors like protein kinase A (PKA).[1] The Gq pathway activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[4] A3AR signaling can also modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[4]

Q2: What are the potential therapeutic applications of modulating the A3 adenosine receptor?

A2: The A3AR is implicated in a variety of physiological and pathological processes, making it a target for a range of diseases.[1] A3AR is often overexpressed in inflammatory and cancer cells.[3] A3AR agonists have shown anti-inflammatory effects in animal models of autoimmune diseases like rheumatoid arthritis.[3] Additionally, A3AR modulation has been explored for its potential in treating cardiovascular diseases, glaucoma, asthma, and certain types of cancer.[2]

Q3: Is this compound an agonist or an antagonist?

A3: this compound has been described as an allosteric modulator. Allosteric modulators bind to a site on the receptor that is different from the orthosteric site where the endogenous ligand (adenosine) binds. These modulators can enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the effect of the orthosteric ligand. For specific experimental validation of this compound's activity as a PAM or NAM, it is recommended to perform functional assays in your system of interest.

Q4: What are the key considerations for in vivo studies with A3AR modulators?

A4: When working with A3AR modulators like this compound in animal models, it is crucial to consider species differences. The A3AR can have as little as 70% sequence identity between rodents and primates, which can lead to significant variations in ligand affinity, selectivity, and functional effects. Some compounds may even act as agonists in one species and antagonists in another. Therefore, it is essential to validate the activity of this compound in the specific animal model being used.

Troubleshooting Guides

Problem 1: Low or No Efficacy Observed in Animal Models

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor Solubility/Stability This compound may have limited aqueous solubility. Prepare stock solutions in an appropriate organic solvent like DMSO. For in vivo administration, consider formulation with vehicles such as saline containing a low percentage of DMSO and a surfactant like Tween 80 to improve solubility and prevent precipitation. Always prepare fresh solutions and check for precipitation before administration.
Inadequate Dose The effective dose of this compound may not have been reached. Perform a dose-response study to determine the optimal concentration for the desired effect in your specific animal model.
Incorrect Administration Route The chosen route of administration (e.g., intraperitoneal, intravenous, oral) may not provide optimal bioavailability. Consult literature for common administration routes for similar compounds or test different routes to find the most effective one.
Species-Specific Differences As mentioned in the FAQs, the pharmacology of A3AR modulators can vary significantly between species. Confirm the binding and functional activity of this compound on the A3AR of your chosen animal model using in vitro assays before proceeding with extensive in vivo experiments.
Rapid Metabolism/Clearance The compound may be rapidly metabolized and cleared in vivo, leading to insufficient exposure at the target site. Pharmacokinetic studies are recommended to determine the half-life and bioavailability of this compound in your animal model.
Problem 2: High Variability in Experimental Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Formulation Ensure the this compound formulation is prepared consistently for every experiment. Vortex or sonicate solutions to ensure homogeneity, especially for suspensions.
Variable Animal Handling and Dosing Standardize all animal procedures, including handling, restraint, and injection techniques, to minimize stress-induced variability. Ensure accurate and consistent dosing for all animals.
Biological Variability Animal-to-animal variability is inherent in in vivo studies. Increase the number of animals per group to improve statistical power. Ensure that animals are age and sex-matched and are housed under identical conditions.
Assay-Specific Issues If using behavioral readouts, ensure that the testing environment is consistent and that animals are properly habituated to the procedures. For biochemical or histological analyses, standardize tissue collection and processing protocols.

Experimental Protocols

Note: The following are generalized protocols and should be optimized for your specific experimental needs.

Preparation of this compound for In Vivo Administration
  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution for Injection:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using a suitable vehicle. A common vehicle for hydrophobic compounds is sterile saline (0.9% NaCl) containing a low percentage of DMSO (e.g., <5-10%) and a surfactant such as Tween® 80 (e.g., 0.5-1%) or Cremophor® EL.

    • The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. It is crucial to run a vehicle control group in all experiments.

    • Vortex the final solution thoroughly to ensure it is well-mixed. Visually inspect for any precipitation before administration.

General Animal Dosing Guidelines
  • Route of Administration: The choice of administration route (e.g., intraperitoneal (IP), intravenous (IV), subcutaneous (SC), or oral gavage) will depend on the experimental design and the desired pharmacokinetic profile. IP and SC injections are common for preclinical studies.

  • Dose Volume: The volume to be administered should be calculated based on the animal's body weight and should not exceed recommended limits for the chosen route and species.

  • Dosing Schedule: The frequency of administration will depend on the half-life of this compound and the duration of the desired effect. This should be determined through pharmacokinetic and pharmacodynamic studies.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, a data table summarizing its efficacy cannot be provided at this time. Researchers are encouraged to perform dose-response studies to generate this data for their specific animal models and experimental endpoints. An example of how such data could be structured is provided below.

Table 1: Hypothetical Dose-Response of this compound in a Mouse Model of Inflammation

Treatment GroupDose (mg/kg)NPaw Edema (mm) (Mean ± SEM)Inhibition of Edema (%)
Vehicle Control-101.5 ± 0.1-
This compound1101.2 ± 0.0820
This compound5100.8 ± 0.0647
This compound10100.5 ± 0.0467
Positive Control-100.4 ± 0.0373

Mandatory Visualizations

Adenosine_A3_Receptor_Signaling cluster_membrane Cell Membrane A3AR A3AR Gi Gαi A3AR->Gi Gq Gαq A3AR->Gq This compound This compound (Allosteric Modulator) This compound->A3AR Adenosine Adenosine (Orthosteric Agonist) Adenosine->A3AR AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Downstream Experimental_Workflow A 1. This compound Formulation (Stock in DMSO, dilute in vehicle) C 3. This compound Administration (Define dose, route, schedule) A->C B 2. Animal Model Preparation (e.g., disease induction) B->C D 4. Monitoring & Data Collection (e.g., behavioral, physiological) C->D E 5. Sample Collection (Blood, tissues) C->E G 7. Data Interpretation D->G F 6. Analysis (Biochemical, Histological, etc.) E->F F->G Troubleshooting_Logic Start Low/No Efficacy Observed Q1 Is the compound in solution? Start->Q1 A1_Yes Yes Q1->A1_Yes  Yes A1_No No Q1->A1_No  No Q2 Is the dose adequate? A1_Yes->Q2 Sol_Action Optimize formulation (e.g., co-solvents, surfactants) A1_No->Sol_Action A2_Yes Yes Q2->A2_Yes  Yes A2_No No Q2->A2_No  No Q3 Is the administration route optimal? A2_Yes->Q3 Dose_Action Perform dose-response study A2_No->Dose_Action A3_Yes Yes Q3->A3_Yes  Yes A3_No No Q3->A3_No  No Q4 Is there species-specific inactivity? A3_Yes->Q4 Route_Action Test alternative routes A3_No->Route_Action A4_Yes Yes Q4->A4_Yes  Yes A4_No No Q4->A4_No  No Species_Action Validate on target species receptors in vitro A4_Yes->Species_Action End Consider PK/PD issues A4_No->End

References

VUF8504 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing VUF8504 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective allosteric modulator of the A3 adenosine receptor (A3AR).[1] It functions as a positive allosteric modulator (PAM), meaning it binds to a site on the receptor distinct from the endogenous agonist binding site.[2][3] This binding enhances the affinity and/or efficacy of the natural ligand, adenosine, at the A3AR.[2] Specifically, this compound has been shown to slow the dissociation of agonist radioligands from the receptor.[1]

Q2: What are the key signaling pathways affected by A3AR modulation with this compound?

The A3 adenosine receptor is primarily coupled to the Gi protein.[4][5][6] Upon activation, this leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

In addition to the cAMP pathway, A3AR activation can also stimulate other important signaling cascades, including:

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: A3AR activation can lead to the phosphorylation and activation of ERK1/2.[4][7][8][9]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway can also be stimulated downstream of A3AR activation.[4][9]

  • Phospholipase C (PLC) Pathway: A3AR activation can stimulate PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn can increase intracellular calcium levels.[9][10]

Q3: In what types of in vitro assays can this compound be used?

This compound is well-suited for a variety of in vitro assays designed to characterize its interaction with the A3AR and its functional consequences. These include:

  • Radioligand Binding Assays: To determine the affinity and binding kinetics of this compound and its effect on agonist binding.

  • cAMP Accumulation Assays: To measure the functional effect of this compound on A3AR-mediated inhibition of adenylyl cyclase.

  • GTPγS Binding Assays: To assess G-protein activation upon A3AR stimulation in the presence of this compound.

  • MAPK/ERK and PI3K/Akt Phosphorylation Assays (e.g., Western Blot, ELISA): To investigate the downstream signaling effects of this compound.

  • β-Arrestin Recruitment Assays: To determine if this compound influences the interaction of β-arrestin with the A3AR.[11][12][13][14]

Troubleshooting Guides

Radioligand Binding Assays
Problem Potential Cause Troubleshooting Steps
High Non-Specific Binding (NSB) Radioligand concentration is too high.Use a radioligand concentration at or below the Kd value.[15]
Hydrophobic nature of the radioligand or this compound.Include bovine serum albumin (BSA), salts, or detergents in the assay buffer. Consider coating filter plates with BSA.[15]
Insufficient washing.Increase the volume and number of wash steps with ice-cold wash buffer.[15]
High amount of membrane protein.Reduce the amount of membrane protein used in the assay. A typical range is 10-100 µg per well.[15]
Low Specific Binding Signal Low receptor expression in the cell line or tissue.Use a cell line known to express high levels of A3AR or prepare membranes from a tissue with high A3AR density.
Inactive receptor due to improper membrane preparation or storage.Ensure membranes are prepared fresh or stored properly at -80°C. Use protease inhibitors during preparation.
Insufficient incubation time to reach equilibrium.Determine the optimal incubation time through kinetic experiments.[16]
Degraded radioligand.Check the age and storage conditions of the radioligand. Purity should be >90%.[15]
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure proper technique.
Incomplete mixing of reagents.Gently vortex or mix all solutions before adding to the assay plate.
Uneven filtration or washing.Ensure the vacuum manifold provides even suction across all wells of the filter plate.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment.
cAMP Assays
Problem Potential Cause Troubleshooting Steps
No or Weak Forskolin Stimulation Inactive forskolin.Prepare fresh forskolin solution.
Cells are not healthy or at the correct density.Ensure cells are viable and seeded at the optimal density.
Insufficient incubation time with forskolin.Optimize the incubation time for maximal cAMP production.
No Inhibition of cAMP by A3AR Agonist Low A3AR expression or function.Confirm A3AR expression and coupling to Gi in your cell line.
Agonist is degraded or inactive.Use a fresh, validated agonist stock solution.
Incorrect assay conditions.Ensure the assay buffer and other reagents are compatible with the cAMP detection kit.
High Basal cAMP Levels Endogenous receptor activity in the cell line.Consider using a cell line with lower endogenous Gs-coupled receptor expression.
Cell stress.Handle cells gently and avoid prolonged exposure to harsh conditions.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the affinity of this compound for the A3AR by measuring its ability to compete with a known radiolabeled A3AR ligand.

Materials:

  • Cell membranes expressing the A3 adenosine receptor

  • Radiolabeled A3AR ligand (e.g., [¹²⁵I]I-AB-MECA)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents:

    • Dilute cell membranes to the desired concentration in assay buffer.

    • Prepare a stock solution of the radioligand and dilute it in assay buffer to a final concentration at or near its Kd.

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • This compound at various concentrations (for total binding, add buffer instead)

      • Radioligand

      • Cell membranes

    • For non-specific binding (NSB) wells, add a high concentration of a known A3AR antagonist before adding the radioligand.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of the plate through the pre-wetted filter plate using a vacuum manifold.

    • Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the NSB counts from all other counts to obtain specific binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of this compound to modulate A3AR-mediated inhibition of adenylyl cyclase.

Materials:

  • Cells expressing the A3 adenosine receptor (e.g., CHO or HEK293 cells)

  • This compound

  • A3AR agonist (e.g., NECA or Cl-IB-MECA)

  • Forskolin

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell culture medium

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Cell Culture:

    • Plate the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Assay Preparation:

    • Wash the cells with serum-free medium or assay buffer.

    • Pre-incubate the cells with the phosphodiesterase inhibitor for 15-30 minutes at 37°C.

  • Compound Addition:

    • Add this compound at various concentrations and incubate for a pre-determined time.

    • Add the A3AR agonist.

    • Add forskolin to stimulate adenylyl cyclase.

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP measurement using the chosen detection method.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration as a function of the agonist concentration in the presence and absence of this compound.

    • Analyze the data to determine the effect of this compound on the agonist's potency (EC₅₀) and efficacy (Emax).

Data Presentation

This compound Binding Affinity
CompoundReceptorRadioligandAssay TypeKi (nM)
This compoundHuman A3AR[¹²⁵I]I-AB-MECACompetition BindingUser-determined value
Reference AntagonistHuman A3AR[¹²⁵I]I-AB-MECACompetition BindingUser-determined value
This compound Functional Potency
CompoundAssay TypeAgonistEC₅₀ ShiftEmax Modulation
This compoundcAMP AssayNECAUser-determined valueUser-determined value
This compoundGTPγS BindingCl-IB-MECAUser-determined valueUser-determined value

Visualizations

A3AR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A3AR A3AR Gi Gi Protein A3AR->Gi Activation PLC PLC A3AR->PLC Activation This compound This compound This compound->A3AR Allosteric Modulation Adenosine Adenosine Adenosine->A3AR Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition PI3K PI3K Gi->PI3K Activation cAMP cAMP AC->cAMP Conversion of ATP IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 MAPK_pathway MAPK/ERK Pathway cAMP->MAPK_pathway Modulation Akt Akt PI3K->Akt Activation Akt->MAPK_pathway Activation Ca2 Ca²⁺ Release IP3_DAG->Ca2

Caption: A3AR Signaling Pathway modulated by this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional cAMP Assay prep_membranes Prepare A3AR Membranes incubate_binding Incubate with Radioligand & this compound prep_membranes->incubate_binding filter_wash Filter and Wash incubate_binding->filter_wash count_binding Scintillation Counting filter_wash->count_binding analyze_binding Analyze Ki count_binding->analyze_binding plate_cells Plate A3AR- expressing Cells incubate_functional Incubate with Agonist & this compound plate_cells->incubate_functional stimulate_ac Stimulate with Forskolin incubate_functional->stimulate_ac measure_cAMP Measure cAMP Levels stimulate_ac->measure_cAMP analyze_functional Analyze EC₅₀/Emax measure_cAMP->analyze_functional

References

Technical Support Center: VUF8504 Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in bioassays involving VUF8504.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound has a dual mechanism of action depending on the receptor it interacts with. It is known to act as a positive allosteric modulator (PAM) at the Adenosine A3 receptor (A3AR), meaning it enhances the binding and/or efficacy of the natural ligand, adenosine.[1][2] It has also been characterized as an agonist at the Histamine H4 receptor (H4R), directly activating the receptor to elicit a cellular response.[3][4][5][6]

Q2: Why am I seeing inconsistent results between experiments?

A2: Inconsistent results in cell-based assays can arise from multiple sources.[7][8] For this compound, key factors include:

  • Cell Health and Passage Number: Cells at high passage numbers can exhibit altered morphology, growth rates, and receptor expression, leading to variability.[8] It is crucial to use cells within a consistent and low passage range.

  • Reagent Stability: Ensure this compound and other critical reagents are stored correctly and have not undergone multiple freeze-thaw cycles.

  • Assay Conditions: Minor variations in incubation times, temperature, and cell density can significantly impact results.[7]

  • Endogenous Ligand Concentration: As this compound is an allosteric modulator of A3AR, the concentration of endogenous adenosine in your cell culture medium can affect the assay outcome.[2]

Q3: What cell lines are suitable for this compound bioassays?

A3: The choice of cell line depends on the target receptor. For studying the Histamine H4 receptor, cell lines of hematopoietic origin such as mast cells, eosinophils, or monocytes are often used as they endogenously express the receptor.[9][10][11] For both A3AR and H4R, recombinant cell lines (e.g., HEK293 or CHO cells) stably expressing the human receptor are commonly used to ensure robust and specific signaling.[3][11]

Q4: How should I prepare my this compound stock solution?

A4: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. It is critical to note the final concentration of the solvent in your assay, as high concentrations of DMSO can affect cell viability and membrane properties. A general recommendation is to keep the final DMSO concentration below 0.5%.

Troubleshooting Guide

This section addresses specific issues that may be encountered during this compound bioassays.

Issue 1: No or Low Signal/Response
Potential Cause Troubleshooting Step
Incorrect Receptor Expression Verify the expression of A3AR or H4R in your cell line using a positive control agonist (e.g., IB-MECA for A3AR, histamine for H4R).
Compound Degradation Prepare fresh dilutions of this compound from a new stock. Confirm the integrity of the compound if possible.
Suboptimal Assay Conditions Optimize cell density, incubation time, and temperature. Ensure the assay buffer conditions are appropriate for receptor function.
Low Endogenous Agonist (for A3AR) As a PAM, this compound's effect at A3AR depends on the presence of an agonist. Ensure your assay has a sufficient concentration of the orthosteric agonist (e.g., adenosine or a synthetic agonist) to see modulation.
Incorrect Assay Readout This compound's primary targets (A3AR and H4R) are Gi-coupled, leading to a decrease in cAMP.[12][13][14] Ensure your assay is designed to detect this inhibitory response (e.g., by pre-stimulating cells with forskolin).
Issue 2: High Background or Non-Specific Effects
Potential Cause Troubleshooting Step
High Compound Concentration High concentrations of this compound may lead to off-target effects. Perform a full dose-response curve to identify the optimal concentration range.
Cell Stress Over-confluent or unhealthy cells can produce non-specific signals. Ensure cells are healthy and seeded at the correct density.
Assay Plate Issues The type of microplate can influence background signals. For fluorescence assays, use black-walled plates; for luminescence, use white-walled plates to minimize crosstalk.[8]
Contamination Test cell cultures for mycoplasma contamination, which can alter cellular responses.
Issue 3: High Well-to-Well Variability
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed the same number of cells in each well.
Edge Effects "Edge effects" in microplates can be caused by differential evaporation. Avoid using the outer wells or ensure proper humidification during incubation.
Inaccurate Pipetting Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate reagent delivery.
Incomplete Mixing Ensure reagents are mixed thoroughly but gently in each well after addition.

Quantitative Data for this compound and Related Ligands

The following tables summarize key quantitative data for ligands acting on the human Adenosine A3 and Histamine H4 receptors.

Table 1: Ligand Affinities at the Human Adenosine A3 Receptor (A3AR)

Compound Type Radioligand Kᵢ (nM)
This compound Allosteric Modulator [¹²⁵I]I-AB-MECA ~17
IB-MECA Agonist - 1.8

| PSB-11 | Antagonist | [³H]PSB-11 | - |

Data compiled from available literature.[1]

Table 2: Ligand Potencies at the Human Histamine H4 Receptor (H4R)

Compound Type Assay Type pEC₅₀
VUF8430 Agonist IL-12p70 Inhibition 6.8
Histamine Agonist IL-12p70 Inhibition 7.4
4-Methylhistamine Agonist IL-12p70 Inhibition 7.2

| JNJ7777120 | Antagonist | - | - |

Note: this compound is structurally related to H4R agonists like VUF8430. pEC₅₀ is the negative logarithm of the EC₅₀ value.[4]

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competitive)

This protocol is for determining the affinity (Kᵢ) of this compound for A3AR or H4R.

  • Membrane Preparation: Culture cells expressing the target receptor, harvest them, and prepare membrane fractions by homogenization and centrifugation.[15]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (typically 20-50 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]I-AB-MECA for A3AR).

    • Varying concentrations of unlabeled this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C to reach binding equilibrium.

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]

  • Counting: Dry the filters and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.[18]

Protocol 2: cAMP Functional Assay

This protocol measures the effect of this compound on intracellular cAMP levels.

  • Cell Seeding: Seed cells expressing the target receptor into a 96-well plate and culture overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound. For antagonist testing, also pre-incubate with the antagonist.

  • Stimulation: Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.[19]

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).

Protocol 3: Chemotaxis Assay (Boyden Chamber)

This protocol assesses the ability of this compound to induce cell migration via the H4R.

  • Cell Preparation: Isolate primary immune cells (e.g., eosinophils) or use an H4R-expressing cell line. Resuspend the cells in serum-free medium.[20][21]

  • Assay Setup:

    • Add a chemoattractant (e.g., this compound) to the lower wells of a Boyden chamber.

    • Place the microporous membrane over the lower wells.

    • Add the cell suspension to the upper chamber.[22]

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-4 hours).

  • Cell Quantification:

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the migrated cells using a microscope or quantify them after lysis and staining using a plate reader.

  • Data Analysis: Plot the number of migrated cells against the log concentration of this compound to determine the chemotactic response.

Visualizations

G cluster_A3R Adenosine A3 Receptor (A3AR) Pathway cluster_H4R Histamine H4 Receptor (H4R) Pathway VUF8504_A3 This compound (PAM) A3R A3AR VUF8504_A3->A3R Enhances Adenosine Adenosine Adenosine->A3R Gi Gi Protein A3R->Gi Activates AC_A3 Adenylyl Cyclase Gi->AC_A3 Inhibits PLC Phospholipase C Gi->PLC Activates cAMP_A3 cAMP AC_A3->cAMP_A3 Reduces IP3_DAG IP3 / DAG PLC->IP3_DAG Generates VUF8504_H4 This compound (Agonist) H4R H4R VUF8504_H4->H4R Binds & Activates Gi_H4 Gi Protein H4R->Gi_H4 Activates AC_H4 Adenylyl Cyclase Gi_H4->AC_H4 Inhibits Chemotaxis Chemotaxis Gi_H4->Chemotaxis Induces cAMP_H4 cAMP AC_H4->cAMP_H4 Reduces

This compound dual signaling pathways.

G start Start: Plan Experiment culture 1. Cell Culture (HEK293-hA3R or hH4R) start->culture seed 2. Seed Cells (96-well plate) culture->seed incubate_overnight 3. Incubate Overnight seed->incubate_overnight prepare_cpd 4. Prepare Compound Dilutions (this compound, Controls) incubate_overnight->prepare_cpd add_cpd 5. Add Compounds to Cells prepare_cpd->add_cpd incubate_assay 6. Incubate for Assay Duration add_cpd->incubate_assay readout 7. Perform Assay Readout (e.g., cAMP detection) incubate_assay->readout analyze 8. Analyze Data (Calculate EC50/IC50) readout->analyze end End: Report Results analyze->end

General experimental workflow for a this compound functional assay.

G start Problem: High Variability in this compound Assay check_cells Are cells healthy and low passage? start->check_cells check_reagents Are reagents (this compound, media) fresh and properly stored? check_cells->check_reagents Yes outcome_cells_no Action: Use new cell stock, optimize culture conditions. check_cells->outcome_cells_no No check_protocol Is the pipetting accurate and protocol consistent? check_reagents->check_protocol Yes outcome_reagents_no Action: Prepare fresh stocks and reagents. check_reagents->outcome_reagents_no No check_controls Do positive/negative controls work as expected? check_protocol->check_controls Yes outcome_protocol_no Action: Calibrate pipettes, review technique. check_protocol->outcome_protocol_no No outcome_controls_no Action: Re-evaluate assay system and receptor expression. check_controls->outcome_controls_no No outcome_ok Problem likely resolved or is more complex. check_controls->outcome_ok Yes

A logical troubleshooting workflow for assay variability.

References

Technical Support Center: Cell Viability Assays with VUF8504 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays with VUF8504 treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a chemical compound that has been identified as a ligand for the adenosine A3 receptor.[1] It is important to note that while the initial query focused on this compound, the broader class of related "VUF" compounds are often investigated for their effects on histamine receptors, particularly the H4 receptor. Therefore, when designing experiments, it is crucial to consider the potential activity of this compound at both adenosine A3 and histamine H4 receptors, depending on the cell type and experimental context.

Q2: I am not seeing a significant effect of this compound on cell viability. What are the possible reasons?

A2: There are several potential reasons for a lack of a significant effect:

  • Receptor Expression: The cell line you are using may not express the primary targets of this compound, the adenosine A3 receptor or the histamine H4 receptor, at sufficient levels. It is recommended to verify receptor expression using techniques like RT-qPCR or western blotting.

  • Compound Concentration: The concentrations of this compound used may be outside the optimal range for inducing a biological effect. A dose-response experiment with a wide range of concentrations is essential to determine the EC50 or IC50.

  • Incubation Time: The duration of this compound treatment may be too short to induce a measurable change in cell viability. Time-course experiments are recommended to identify the optimal treatment duration.

  • Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes. Consider trying an alternative assay. For example, if you are using a metabolic assay like MTT, a cytotoxicity assay that measures membrane integrity might yield different results.

  • Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Q3: I am observing high background noise in my MTT/XTT assay. How can I reduce it?

A3: High background in tetrazolium-based assays can be caused by several factors:

  • Phenol Red: The phenol red indicator in cell culture medium can interfere with absorbance readings. It is advisable to use phenol red-free medium for the assay.

  • Serum Proteins: Proteins in fetal bovine serum (FBS) can react with the assay reagents. Performing the final incubation step in serum-free medium can help reduce this background.[2]

  • Bacterial or Yeast Contamination: Microbial contamination can lead to false-positive results due to their metabolic activity. Regularly check your cell cultures for contamination.

  • Reagent Contamination: Ensure that all reagents and solutions are sterile and free of contaminants.

Q4: My results from the Trypan Blue exclusion assay are inconsistent. What could be the issue?

A4: Inconsistency in Trypan Blue assays often stems from procedural variations:

  • Incubation Time: The incubation time with Trypan Blue should be kept consistent and brief (typically under 3 minutes).[3] Longer incubation times can lead to the staining of viable cells, resulting in an underestimation of viability.

  • Cell Clumping: Clumped cells can make accurate counting difficult. Ensure a single-cell suspension by gentle pipetting or using a cell strainer.

  • Counting Technique: Use a consistent method for counting cells in the hemocytometer, for example, by only counting cells on two of the four border lines of each square.

  • Serum Presence: Serum proteins can interfere with the dye. It is recommended to perform the staining in a serum-free solution.[2]

Q5: Should I use an endpoint or a real-time viability assay for my experiments with this compound?

A5: The choice between an endpoint and a real-time assay depends on your experimental goals.

  • Endpoint assays (e.g., MTT, XTT, Trypan Blue) measure cell viability at a single time point. They are suitable for determining the effect of this compound after a fixed treatment duration.

  • Real-time assays (e.g., using specific fluorescent dyes or impedance-based methods) allow for continuous monitoring of cell viability over time. This can be advantageous for studying the kinetics of the cellular response to this compound and for identifying the optimal endpoint for a traditional assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Uneven cell seedingEnsure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into each well.
"Edge effect" in 96-well platesAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Pipetting errorsCalibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Low signal-to-noise ratio Insufficient cell numberOptimize the initial cell seeding density. A higher cell number may be required for your cell type.
Short incubation time with assay reagentIncrease the incubation time with the MTT, XTT, or other assay reagent to allow for sufficient signal development.
Inappropriate assay for the cell typeSome assays work better for adherent cells, while others are more suitable for suspension cells. Ensure you are using an optimized protocol for your specific cell type.
Unexpected cell death in control wells Contamination (bacterial, fungal, or mycoplasma)Regularly test your cell lines for contamination.
Toxicity of the vehicle (e.g., DMSO)Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent.
Poor cell healthEnsure cells are in the logarithmic growth phase and have high viability before starting the experiment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell culture medium (phenol red-free recommended)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol for Suspension Cells:

  • Seed cells in a 96-well plate at an optimal density in medium containing various concentrations of this compound.

  • Incubate for the desired treatment period.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • Centrifuge the plate (if necessary to pellet cells) and carefully remove the supernatant.

  • Add 100 µL of solubilization solution and mix to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

This assay is similar to the MTT assay but the formazan product is water-soluble, eliminating the need for a solubilization step.[1]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell culture medium

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • After the treatment period, add 50 µL of the XTT labeling mixture to each well.[1]

  • Incubate for 2-4 hours at 37°C.[1]

  • Gently shake the plate to ensure a homogenous distribution of the color.

  • Read the absorbance at 450-500 nm using a microplate reader.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • Cell suspension

Protocol:

  • After treating the cells with this compound, create a single-cell suspension.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Signaling Pathways and Experimental Workflows

Adenosine A3 Receptor Signaling Pathway

Activation of the adenosine A3 receptor, a G-protein coupled receptor, can lead to various downstream effects, including the modulation of cell growth and survival.

Adenosine_A3_Signaling This compound This compound A3R Adenosine A3 Receptor This compound->A3R Binds to Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates Cell_Growth Modulation of Cell Growth/Survival PKA->Cell_Growth Regulates

Caption: this compound binding to the Adenosine A3 Receptor.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is also a G-protein coupled receptor, and its activation can influence inflammatory responses and cell migration.

Histamine_H4_Signaling VUF_Compound VUF Compound (e.g., Histamine Agonist) H4R Histamine H4 Receptor VUF_Compound->H4R Binds to Gi Gi Protein H4R->Gi Activates PLC Phospholipase C Gi->PLC Activates Ca_Mobilization Ca2+ Mobilization PLC->Ca_Mobilization Leads to Cell_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Ca_Mobilization->Cell_Response Triggers Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment 3. Add this compound (and controls) Seeding->Treatment Incubation 4. Incubate Treatment->Incubation Add_Reagent 5. Add Viability Reagent (MTT, XTT) Incubation->Add_Reagent Incubate_Reagent 6. Incubate Add_Reagent->Incubate_Reagent Read_Plate 7. Read Plate (Absorbance) Incubate_Reagent->Read_Plate Data_Analysis 8. Data Analysis Read_Plate->Data_Analysis Troubleshooting_Logic Start Unexpected Results Check_Controls Are controls (vehicle, untreated) behaving as expected? Start->Check_Controls Check_Reagents Check reagent preparation and storage Check_Controls->Check_Reagents No Check_Assay Is the assay appropriate for the cell type and expected outcome? Check_Controls->Check_Assay Yes Check_Cells Check cell health and for contamination Check_Reagents->Check_Cells End Refine Experiment Check_Cells->End Optimize_Assay Optimize assay parameters: - Cell density - Incubation times - Reagent concentration Check_Assay->Optimize_Assay Yes Consider_Alternative Consider an alternative viability assay Check_Assay->Consider_Alternative No Check_Compound Check this compound: - Concentration range - Stability - Receptor expression in cells Optimize_Assay->Check_Compound Consider_Alternative->Check_Compound Check_Compound->End

References

Validation & Comparative

Validating the Selectivity of VUF8504 for the A3 Adenosine Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VUF8504's selectivity for the A3 adenosine receptor (A3AR) against other known A3AR antagonists. The information presented herein is supported by experimental data from publicly available research, offering a resource for investigators in pharmacology and drug development.

Comparative Selectivity Profile of A3AR Antagonists

The selectivity of a ligand for its target receptor is paramount in drug development to ensure efficacy and minimize off-target effects. The following table summarizes the binding affinities (Ki values in nM) of this compound and other common A3AR antagonists across the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). This quantitative data allows for a direct comparison of the selectivity profiles of these compounds.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity for A3 vs A1Selectivity for A3 vs A2ASelectivity for A3 vs A2B
This compound 14Data Not AvailableData Not Available0.017 ~824-fold--
DPTN 1621212301.65 ~98-fold~73-fold~139-fold
MRS1523 >10,000>10,000>10,00043.9 >228-fold>228-fold>228-fold
VUF5574 >10,000>10,000>10,000Potent (Ki not specified) ---
PSB-11 >10,000>10,000>10,000Potent (Ki not specified) ---

Experimental Protocols

The determination of ligand selectivity is achieved through a combination of binding and functional assays. Below are detailed methodologies for key experiments cited in the validation of A3AR antagonists.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. These assays measure the displacement of a radiolabeled ligand by a test compound.

Objective: To determine the binding affinity (Ki) of a test compound for each of the four adenosine receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).

  • Radioligands specific for each receptor subtype (e.g., [³H]DPCPX for A1 and A2B, [³H]ZM241385 for A2A, and [¹²⁵I]I-AB-MECA for A3).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a non-labeled ligand, e.g., NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled ligand.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the biological response of a cell upon ligand binding to a receptor. For A3AR, which is typically Gi-coupled, activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists are evaluated by their ability to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency of an antagonist by measuring its ability to reverse the agonist-induced inhibition of cAMP accumulation.

Materials:

  • A cell line stably expressing the human A3 adenosine receptor and a cAMP-responsive reporter system (e.g., GloSensor™).

  • A3AR agonist (e.g., NECA or 2-Cl-IB-MECA).

  • Test antagonist (e.g., this compound) at various concentrations.

  • Forskolin (an adenylyl cyclase activator).

  • Cell culture medium and reagents.

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubate the cells with varying concentrations of the test antagonist for a specific period.

  • Add a fixed concentration of the A3AR agonist (typically the EC80 concentration) to all wells except the control wells.

  • Stimulate the cells with forskolin to induce cAMP production. The agonist will inhibit this production in the absence of the antagonist.

  • Measure the resulting luminescence using a luminometer. The light output is proportional to the intracellular cAMP concentration.

  • Plot the luminescence signal against the concentration of the antagonist.

  • Determine the IC50 value of the antagonist, which is the concentration that restores the cAMP level to 50% of the maximal forskolin-stimulated level in the presence of the agonist.

Visualizing Experimental and Signaling Pathways

To better understand the processes involved in validating this compound's selectivity, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membranes Cell Membranes (A1, A2A, A2B, A3) Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation This compound This compound This compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding IC50 -> Ki Calculation Counting->Analysis_Binding Final_Analysis Selectivity Profile Determination Analysis_Binding->Final_Analysis Cells A3AR-expressing Cells Antagonist This compound Cells->Antagonist Pre-incubation Agonist Agonist (e.g., NECA) Antagonist->Agonist Forskolin Forskolin Agonist->Forskolin Measurement cAMP Measurement Forskolin->Measurement Analysis_Functional IC50 Determination Measurement->Analysis_Functional Analysis_Functional->Final_Analysis

Caption: Experimental workflow for determining A3AR antagonist selectivity.

A3AR_signaling_pathway cluster_membrane Cell Membrane A3AR A3AR Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., NECA) Agonist->A3AR Activates This compound This compound This compound->A3AR Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: A3AR antagonist mechanism of action in the cAMP pathway.

References

A Comparative Guide to VUF8504 and Adenosine A3 Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions between various compounds and their target receptors is paramount. This guide provides a detailed comparison of VUF8504, a modulator of the adenosine A3 receptor (A3AR), and several prominent A3AR agonists. It is important to note at the outset that this compound is not a conventional agonist but rather an allosteric modulator and antagonist, a crucial distinction for experimental design and data interpretation.

This guide will objectively present the performance characteristics of these molecules, supported by experimental data, and provide detailed methodologies for key assays.

This compound: An Allosteric Modulator and Antagonist of the Adenosine A3 Receptor

Contrary to a direct activator, this compound functions as a potent and selective antagonist for the human adenosine A3 receptor.[1] It belongs to a class of 3-(2-pyridinyl)isoquinoline derivatives that can allosterically modulate the receptor.[2] Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) agonist binding site, thereby altering the receptor's conformation and influencing the binding and/or efficacy of agonists.[3][4] Specifically, compounds like this compound have been shown to slow the dissociation of agonist radioligands from the A3AR, suggesting they can enhance agonist binding.[2] This dual functionality as both a competitive antagonist at the orthosteric site and a potential allosteric enhancer makes this compound a valuable tool for probing A3AR pharmacology.[5]

Key Adenosine A3 Receptor Agonists: A Comparative Overview

Several potent and selective agonists for the A3AR have been developed and are instrumental in studying its physiological roles and therapeutic potential. These include Piclidenoson (IB-MECA) and Namodenoson (Cl-IB-MECA), both of which have advanced to clinical trials for various indications.[6]

Data Presentation: Quantitative Comparison of this compound and A3AR Agonists

The following tables summarize the key quantitative data for this compound and a selection of well-characterized A3AR agonists.

Table 1: Binding Affinity (Ki) of this compound and A3AR Agonists at Human Adenosine Receptors

CompoundA3AR Ki (nM)A1AR Ki (nM)A2AAR Ki (nM)Selectivity (A1/A3)Selectivity (A2A/A3)Reference
This compound 0.01714-~824-[1]
Piclidenoson (IB-MECA) 1.15456~49~51[7]
Namodenoson (Cl-IB-MECA) 0.33>1000>1000>3030>3030[8]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (EC50) of A3AR Agonists

CompoundAssayCell LineEC50 (nM)Reference
Piclidenoson (IB-MECA) cAMP InhibitionOVCAR-3 cells820[1]
Namodenoson (Cl-IB-MECA) A3AR ActivationReporter Cell Line32.28[9]

Note: EC50 represents the concentration of an agonist that gives a response halfway between the baseline and maximum response.

Signaling Pathways of the Adenosine A3 Receptor

Activation of the A3AR, a G protein-coupled receptor (GPCR), primarily initiates signaling through the Gi/o family of G proteins.[9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11] Downstream of G protein activation, the A3AR can modulate several important signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the PI3K/Akt pathway.[9][10]

A3AR_Signaling cluster_membrane Plasma Membrane A3AR A3AR G_protein Gi/o A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates MAPK_cascade MAPK Cascade (Ras/Raf/MEK) G_protein->MAPK_cascade Activates Agonist Agonist (e.g., Piclidenoson) Agonist->A3AR Activates This compound This compound (Antagonist/ Allosteric Modulator) This compound->A3AR Blocks/ Modulates cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Apoptosis) cAMP->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response ERK ERK1/2 MAPK_cascade->ERK ERK->Cellular_Response

A3AR Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of A3AR ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the A3AR.

Objective: To measure the displacement of a radiolabeled A3AR ligand by a non-labeled test compound (e.g., this compound or an agonist).

Materials:

  • Cell membranes expressing the human A3AR.

  • Radioligand: [125I]I-AB-MECA (a high-affinity A3AR agonist).

  • Test compounds (this compound, Piclidenoson, etc.).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known A3AR ligand).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or buffer.

  • To determine non-specific binding, add a saturating concentration of a non-labeled A3AR ligand to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[12]

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes (A3AR) - Radioligand ([125I]I-AB-MECA) - Test Compounds B Incubate Reagents in 96-well plate A->B C Rapid Filtration through Glass Fiber Filters B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counter) D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Radioligand Binding Assay Workflow
cAMP Functional Assay

This assay measures the ability of an A3AR agonist to inhibit the production of cyclic AMP (cAMP).

Objective: To determine the functional potency (EC50) of an A3AR agonist.

Materials:

  • Cells expressing the human A3AR (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test agonists (Piclidenoson, Namodenoson, etc.).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

  • Add serial dilutions of the test agonist to the cells and incubate for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the agonist concentration.

  • Use non-linear regression to determine the EC50 value of the agonist.[13][14]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the activation of the MAPK/ERK signaling pathway following A3AR stimulation.

Objective: To detect the increase in phosphorylated ERK1/2 in response to A3AR agonist treatment.

Materials:

  • Cells expressing the human A3AR.

  • A3AR agonist.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture cells to an appropriate confluency and serum-starve them to reduce basal ERK phosphorylation.

  • Treat the cells with the A3AR agonist at various concentrations or for different time points.

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.[15][16]

ERK_Phosphorylation_Workflow A Cell Culture and Agonist Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Western Blot Transfer B->C D Antibody Incubation: 1. Anti-phospho-ERK1/2 2. Secondary Antibody C->D E Chemiluminescent Detection D->E F Stripping and Re-probing with Anti-total-ERK1/2 E->F G Data Analysis: Quantify Band Intensities (p-ERK/total-ERK ratio) F->G

ERK1/2 Phosphorylation Assay Workflow

Conclusion

This guide provides a comparative framework for understanding the distinct roles and characteristics of the A3AR antagonist/allosteric modulator this compound and key A3AR agonists. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols are intended to serve as a valuable resource for researchers in the field of adenosine receptor pharmacology and drug discovery. The critical distinction between agonists and allosteric modulators is essential for designing and interpreting experiments aimed at unraveling the complex biology of the adenosine A3 receptor.

References

Comparative Analysis of VUF8504 and MRS5698: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two key research compounds, VUF8504 and MRS5698, both of which target the adenosine A3 receptor (A3R). The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, performance data, and the experimental protocols used for their characterization.

Executive Summary

This compound and MRS5698 are both potent ligands for the A3 adenosine receptor, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and neuropathic pain. While both compounds target the same receptor, they do so through distinct mechanisms. MRS5698 is a highly selective and potent agonist, directly activating the A3R. In contrast, this compound acts as a selective allosteric modulator, binding to a site on the receptor distinct from the agonist binding site to modulate the effects of orthosteric ligands. This fundamental difference in their interaction with the A3R dictates their functional outputs and potential therapeutic applications.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for this compound and MRS5698, providing a direct comparison of their performance characteristics.

ParameterThis compoundMRS5698
Mechanism of Action Allosteric ModulatorAgonist
Target Receptor Adenosine A3 Receptor (A3R)Adenosine A3 Receptor (A3R)
Binding Affinity (Ki) 17.0 nM (human A3R)[1]~3 nM (human and mouse A3R)
Functional Activity Potentiates agonist bindingFull agonist
EC50 (Calcium Mobilization) Not available17.3 nM
Effect on cAMP Levels Modulates agonist-induced changesInduces cAMP reduction
Selectivity Selective for A3R>3000-fold selective over other adenosine receptors
In Vivo Activity Not widely reportedOrally active, effective in neuropathic pain models

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and information gathered from published literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for its target receptor.

Objective: To measure the affinity of this compound and MRS5698 for the A3 adenosine receptor.

Materials:

  • Cell membranes expressing the human A3 adenosine receptor.

  • Radioligand (e.g., [¹²⁵I]I-AB-MECA).

  • Test compounds (this compound or MRS5698) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase).

  • Non-specific binding control (e.g., a high concentration of a known A3R ligand like NECA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in A3R signaling.

Objective: To determine the effect of MRS5698 on cAMP production and the modulatory effect of this compound on agonist-induced cAMP changes.

Materials:

  • Cells expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (this compound and/or MRS5698).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

  • Cell lysis buffer.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Pre-incubate the cells with the test compound (this compound for modulation studies) for a specified period.

  • Stimulate the cells with an A3R agonist (for this compound studies) or directly with MRS5698, in the presence of forskolin to elevate basal cAMP levels.

  • Incubate for a defined time (e.g., 15-30 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of the compounds on cAMP levels.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, another important downstream signaling event following A3R activation.

Objective: To determine the potency (EC50) of MRS5698 in inducing calcium mobilization.

Materials:

  • Cells co-expressing the human A3 adenosine receptor and a promiscuous G-protein (e.g., Gα16) to couple to the calcium signaling pathway.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compound (MRS5698) at various concentrations.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Load the cells with a calcium-sensitive dye.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound (MRS5698) to the cells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

Mandatory Visualizations

Adenosine A3 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the A3 adenosine receptor.

A3R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3R A3 Adenosine Receptor G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Agonist Agonist (e.g., MRS5698) Agonist->A3R Binds to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream PIP2 PIP2 Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C DAG->PKC Activates Ca2_release->Downstream PKC->Downstream

Caption: A3 Adenosine Receptor Signaling Pathway.

Comparative Experimental Workflow

This diagram outlines the logical flow of experiments to comparatively analyze an agonist like MRS5698 and an allosteric modulator like this compound.

Comparative_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison MRS5698 MRS5698 (Agonist) Binding_Assay Radioligand Binding Assay MRS5698->Binding_Assay Functional_Assay Functional Assays MRS5698->Functional_Assay This compound This compound (Allosteric Modulator) This compound->Binding_Assay This compound->Functional_Assay Ki_determination Determine Binding Affinity (Ki) Binding_Assay->Ki_determination cAMP_Assay cAMP Assay Functional_Assay->cAMP_Assay Ca_Assay Calcium Mobilization Assay Functional_Assay->Ca_Assay EC50_determination Determine Potency (EC50) cAMP_Assay->EC50_determination Modulation_analysis Analyze Allosteric Modulation cAMP_Assay->Modulation_analysis Ca_Assay->EC50_determination Ca_Assay->Modulation_analysis Comparative_Table Generate Comparative Data Table Ki_determination->Comparative_Table EC50_determination->Comparative_Table Modulation_analysis->Comparative_Table

Caption: Comparative Experimental Workflow.

References

VUF8504 Cross-Reactivity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the cross-reactivity of VUF8504 with other receptors, primarily focusing on its interactions with the histamine receptor family. Due to the limited publicly available data specifically for this compound, this guide utilizes data from its close structural and functional analogue, VUF 8430 , a potent histamine H4 receptor agonist. The information presented herein is intended to provide a comprehensive understanding of the selectivity profile and potential off-target effects of this class of compounds.

Executive Summary

VUF 8430, a well-characterized non-imidazole agonist of the histamine H4 receptor, displays a notable degree of selectivity. While it is a potent agonist at the H4 receptor, it also exhibits significant affinity and agonist activity at the histamine H3 receptor. In contrast, its interaction with histamine H1 and H2 receptors is negligible. This selectivity profile makes VUF 8430 and its analogues valuable tools for investigating the physiological roles of the H4 receptor.

Receptor Binding Affinity

The following table summarizes the binding affinities of VUF 8430 and other reference compounds for different rat histamine receptor subtypes. The data is presented as pKi values, where a higher value indicates a stronger binding affinity.

CompoundrH1 Receptor (pKi)rH2 Receptor (pKi)rH3 Receptor (pKi)rH4 Receptor (pKi)
VUF 8430 < 45.06.87.5
4-Methylhistamine< 45.25.57.6
Histamine5.05.38.07.7

Data sourced from radioligand binding assays.

Functional Activity Profile

VUF 8430 has been characterized as a full agonist at both the human H4 and H3 receptors. Conversely, it is inactive at H1 and H2 receptors[1]. This profile distinguishes it from other histamine receptor agonists like 4-methylhistamine, which retains activity at the H2 receptor[1][2].

Experimental Methodologies

The data presented in this guide is based on standard and robust experimental protocols commonly employed in pharmacology and drug discovery.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor. The ability of the test compound (e.g., VUF 8430) to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated.

G

Functional Assays

Functional assays are employed to determine the effect of a compound on receptor activity. For G protein-coupled receptors like the histamine receptors, common functional assays include:

  • [35S]GTPγS Binding Assays: This assay measures the activation of G proteins upon receptor stimulation by an agonist. The binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to G proteins is quantified as a measure of receptor activation.

  • Calcium Mobilization Assays: For receptors coupled to Gq proteins (like the H1 receptor), activation leads to an increase in intracellular calcium levels. This can be measured using fluorescent calcium indicators.

  • cAMP Assays: Receptors coupled to Gs or Gi proteins modulate the levels of cyclic AMP (cAMP). Agonism at Gs-coupled receptors (like H2) increases cAMP, while agonism at Gi-coupled receptors (like H3 and H4) decreases forskolin-stimulated cAMP levels.

G

Cross-Reactivity Comparison

The following diagram illustrates the logical relationship of VUF 8430's activity across the histamine receptor family.

G VUF8430 VUF 8430 H4 H4 VUF8430->H4 High Affinity H3 H3 VUF8430->H3 Moderate Affinity H1 H1 VUF8430->H1 Negligible Affinity H2 H2 VUF8430->H2 Negligible Affinity

Conclusion

The available data for VUF 8430, a close analogue of this compound, demonstrates a favorable selectivity profile for the histamine H4 receptor over the H1 and H2 receptors. However, its significant activity at the H3 receptor should be a key consideration in the design and interpretation of studies utilizing this compound. For researchers investigating the specific roles of the H4 receptor, VUF 8430 provides a valuable pharmacological tool, provided its H3 receptor activity is accounted for in experimental designs. Further studies are warranted to fully elucidate the cross-reactivity profile of this compound itself with a broader range of receptors.

References

Confirming the On-Target Effects of VUF8504: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of VUF8504, a selective positive allosteric modulator (PAM) of the Adenosine A3 receptor (A3R), confirming its on-target effects is a critical step. This guide provides a comparative framework for validating the activity of this compound, offering a selection of experimental protocols and a comparison with other known A3R allosteric modulators.

Understanding this compound and its Target

This compound belongs to the class of 1H-imidazo[4,5-c]quinoline derivatives and functions by enhancing the binding and/or efficacy of orthosteric agonists at the human A3R.[1] The A3R is a G protein-coupled receptor (GPCR) primarily coupled to Gi/o proteins.[2] Activation of A3R typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also stimulate other signaling pathways such as phospholipase C activation and β-arrestin recruitment.[2][3]

Comparative Analysis of A3R Allosteric Modulators

To provide context for the experimental validation of this compound, its performance can be compared with other well-characterized A3R allosteric modulators. LUF6000, another imidazoquinolinamine derivative, and LUF6096, a 2,4-disubstituted quinoline, serve as relevant comparators.[4]

CompoundChemical ClassReported On-Target EffectKi (human A3R)Reference
This compound ImidazoquinolinaminePotent and selective antagonist, allosteric enhancer17 nM[5]
LUF6000 ImidazoquinolinamineAllosteric enhancer, increases agonist efficacy~1 µM (orthosteric binding)[6][7]
LUF6096 2,4-disubstituted quinolineAllosteric enhancer, increases agonist efficacy-[4]
DU124183 ImidazoquinolinamineAllosteric enhancer, potentiates agonist potency and efficacy120 nM to 101 µM (orthosteric)[1]

Note: The reported Ki value for this compound appears to be for its orthosteric antagonist activity, which is a common feature of many allosteric modulators of GPCRs.[1] Its primary function of interest is its allosteric enhancement.

Experimental Protocols for On-Target Validation

A multi-faceted approach employing a combination of binding and functional assays is recommended to comprehensively confirm the on-target effects of this compound.

Radioligand Binding Assays

These assays directly measure the ability of this compound to modulate the binding of a radiolabeled ligand to the A3R.

Objective: To determine if this compound enhances the binding of an A3R agonist.

Experimental Protocol: Agonist Dissociation Assay

  • Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing the human A3R and prepare cell membranes.

  • Radioligand Incubation: Incubate the cell membranes with a saturating concentration of a radiolabeled A3R agonist (e.g., N6-(4-amino-3-[125I]iodobenzyl)-5'-N-methylcarboxamidoadenosine; [125I]I-AB-MECA) to allow for receptor binding to reach equilibrium.[1]

  • Initiation of Dissociation: Initiate the dissociation of the radioligand by adding a high concentration of a non-radiolabeled A3R agonist or antagonist.

  • This compound Treatment: In parallel, perform the dissociation in the presence of varying concentrations of this compound.

  • Sample Collection and Measurement: At various time points, separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the amount of bound radioactivity using a gamma counter.

  • Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. A slower dissociation rate in the presence of this compound indicates positive allosteric modulation.

Functional Assays

Functional assays measure the downstream consequences of A3R activation and are crucial for confirming that the binding effects of this compound translate into a modulation of receptor signaling.

Objective: To assess the ability of this compound to potentiate agonist-induced inhibition of cAMP production.

Experimental Protocol:

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the human A3R in 96-well plates.[8]

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Agonist and this compound Treatment: Concurrently, treat the cells with a sub-maximal concentration of an A3R agonist (e.g., IB-MECA) in the presence and absence of varying concentrations of this compound.[1][8]

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF-based).

  • Data Analysis: A greater reduction in forskolin-stimulated cAMP levels in the presence of both the agonist and this compound, compared to the agonist alone, confirms its positive allosteric activity.

Objective: To determine if this compound modulates agonist-induced recruitment of β-arrestin to the A3R.

Experimental Protocol:

  • Cell Line: Utilize a cell line engineered to express the A3R fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., using DiscoverX PathHunter or similar enzyme fragment complementation technology).[9][10]

  • Cell Plating: Seed the cells in a 384-well microplate.[9]

  • Compound Addition: Add varying concentrations of this compound along with a range of concentrations of an A3R agonist.

  • Incubation and Signal Detection: Incubate the plate according to the manufacturer's instructions to allow for receptor activation and β-arrestin recruitment, leading to the generation of a detectable signal (e.g., chemiluminescence).

  • Data Analysis: An increase in the potency and/or efficacy of the agonist in inducing a signal in the presence of this compound indicates a positive allosteric effect on the β-arrestin signaling pathway.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental logic and the underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_assays Experimental Assays cluster_outcomes Expected Outcomes for PAM Activity binding_assay Radioligand Binding Assay (Agonist Dissociation) outcome1 Slower agonist dissociation rate binding_assay->outcome1 Measures direct binding modulation cAMP_assay cAMP Accumulation Assay outcome2 Potentiation of agonist-induced cAMP inhibition cAMP_assay->outcome2 Measures G-protein signaling b_arrestin_assay β-Arrestin Recruitment Assay outcome3 Increased agonist potency/efficacy in β-arrestin recruitment b_arrestin_assay->outcome3 Measures transducer recruitment This compound This compound This compound->binding_assay This compound->cAMP_assay This compound->b_arrestin_assay

Caption: Experimental workflow for confirming this compound on-target effects.

A3R_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A3R Adenosine A3 Receptor (A3R) G_protein Gi/o Protein A3R->G_protein Activates beta_arrestin β-Arrestin A3R->beta_arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Agonist Agonist Agonist->A3R Binds to orthosteric site This compound This compound (PAM) This compound->A3R Binds to allosteric site

Caption: Simplified A3R signaling pathways modulated by a PAM.

By employing these experimental approaches and comparing the results to known A3R modulators, researchers can confidently confirm the on-target effects of this compound and further elucidate its mechanism of action, paving the way for its potential therapeutic applications.

References

A Comparative Analysis of VUF8504 and VUF5574 as A3 Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent antagonists for the A3 adenosine receptor (A3AR): VUF8504 and VUF5574. This analysis is supported by experimental data on their binding affinities and includes detailed experimental protocols and signaling pathway diagrams to contextualize their mechanism of action.

The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor (GPCR) family, is a significant therapeutic target for a range of conditions, including inflammatory diseases, cancer, and glaucoma. The development of selective antagonists for this receptor is a key area of research. This guide focuses on the comparative binding affinities of this compound and VUF5574 to the human A3AR.

Quantitative Data Summary

The binding affinity of a ligand for its receptor is a critical measure of its potency. The inhibition constant (Ki) is a quantitative measure of this affinity, with a lower Ki value indicating a higher binding affinity. The data presented below summarizes the reported Ki values for this compound and VUF5574 at the human A3 adenosine receptor.

CompoundTarget ReceptorKi (nM)Selectivity
This compound Human A3AR 0.017 High selectivity over A1AR (Ki = 14 nM)
VUF5574 Human A3AR 4.0 - 4.03 ≥ 2500-fold selectivity over A1 and A2A receptors

Data sourced from publicly available pharmacological databases.

From the data, this compound exhibits a significantly higher binding affinity for the human A3AR, with a Ki value in the picomolar range, indicating very potent binding. VUF5574 is also a potent antagonist with a low nanomolar Ki value and demonstrates a high degree of selectivity against other adenosine receptor subtypes.[1][2]

Experimental Protocols

The binding affinity data presented was determined using radioligand displacement assays. This standard method allows for the characterization of ligand-receptor interactions.

Radioligand Displacement Assay for A3AR Binding Affinity

This protocol outlines the general procedure for determining the binding affinity of a test compound (e.g., this compound or VUF5574) for the A3AR.

1. Membrane Preparation:

  • HEK293 cells (or other suitable host cells) are transfected with the gene encoding the human A3 adenosine receptor.

  • The cells are cultured and harvested.

  • The cell membranes are isolated through a process of homogenization and centrifugation. The resulting membrane pellets, rich in A3AR, are stored at -80°C.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a mixture of:

    • The prepared cell membranes expressing A3AR.
    • A specific radioligand for A3AR (e.g., [125I]AB-MECA) at a fixed concentration.
    • Varying concentrations of the unlabeled test compound.

  • The mixture is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • The filters are washed with an ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualizations

To further illustrate the context of this compound and VUF5574's action, the following diagrams visualize the A3AR signaling pathway and the experimental workflow for determining binding affinity.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3AR G_protein Gi/Gq Protein A3AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Regulates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Regulates cAMP cAMP AC->cAMP Decreases IP3_DAG IP3 / DAG PLC->IP3_DAG Increases Antagonist Antagonist (this compound / VUF5574) Antagonist->A3AR Blocks Binding Downstream Modulation of Transcription & Cellular Functions cAMP->Downstream IP3_DAG->Downstream MAPK->Downstream PI3K_Akt->Downstream Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Membranes 1. Prepare Membranes with A3AR Incubation 4. Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand 2. Prepare Radioligand (e.g., [125I]AB-MECA) Radioligand->Incubation TestCompound 3. Prepare Serial Dilutions of Test Compound TestCompound->Incubation Filtration 5. Separate Bound/ Unbound via Filtration Incubation->Filtration Counting 6. Count Radioactivity on Filters Filtration->Counting Analysis 7. Calculate IC50 and Ki Values Counting->Analysis

References

A Comparative Guide to the Reproducibility of Histamine H4 Receptor Ligand Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data for key ligands targeting the histamine H4 receptor (H4R). As the initially requested compound "VUF8504" did not yield specific experimental results in available literature, this guide focuses on the well-characterized and structurally related H4R agonist, VUF 8430 , along with other significant H4R ligands to provide a valuable tool for researchers in this field. The data presented is collated from multiple studies to aid in the assessment of reproducibility and to offer a baseline for future experimental design.

The histamine H4 receptor is a G protein-coupled receptor primarily expressed on hematopoietic cells, playing a crucial role in inflammatory and immune responses.[1] The development of selective agonists and antagonists for this receptor is pivotal for elucidating its physiological functions and for the creation of novel therapeutics for a range of disorders, including allergy, asthma, and autoimmune diseases.

Quantitative Data Summary

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of VUF 8430 and other key histamine H4 receptor ligands across different species and receptor subtypes. This data is essential for understanding their selectivity and potential off-target effects.

Table 1: Binding Affinity (pKi) of Selected Ligands at Histamine Receptors

CompoundHuman H4RRat H4RMouse H4RHuman H3RHuman H2RHuman H1RReference
VUF 8430 7.56.86.56.0< 4.5< 4.5[1][2][3]
4-Methylhistamine 7.46.76.6< 5.05.3< 4.5[1]
JNJ 7777120 8.38.18.2< 6.0< 6.0< 6.0[1][4]
VUF 6002 8.6--6.3--[5][6]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity (pEC50) and Efficacy of Selected Agonists

CompoundReceptorAssay TypeSpeciespEC50EfficacyReference
VUF 8430 H4RCRE-β-galHuman7.3Full Agonist[1][7]
H3RCRE-β-galHuman6.5Full Agonist[1]
4-Methylhistamine H4RCRE-β-galHuman7.6Full Agonist[1]
H2RCRE-β-galHuman6.9Full Agonist[1]

Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50). CRE-β-gal refers to a cAMP response element-β-galactosidase reporter gene assay.

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

  • Cell Lines: SK-N-MC cells stably expressing the human, rat, or mouse histamine H4 receptor, or other cell lines like HEK293T or COS-7 for other histamine receptor subtypes.[1]

  • Radioligand: Typically [3H]histamine.

  • Procedure:

    • Cell membranes expressing the receptor of interest are prepared.

    • A constant concentration of the radioligand is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., VUF 8430) are added to compete with the radioligand for binding.

    • After incubation, bound and free radioligand are separated via rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[8]

2. Functional Assays (cAMP Accumulation)

  • Objective: To assess the functional activity (agonism or antagonism) and potency (EC50) of a compound at G protein-coupled receptors that modulate adenylyl cyclase activity (e.g., H3 and H4 receptors).

  • Cell Lines: SK-N-MC or other suitable cells expressing the receptor of interest.

  • Reporter System: Typically a CRE-β-galactosidase or NFAT-luciferase reporter gene.[1]

  • Procedure:

    • Cells expressing the histamine receptor are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate the production of cyclic AMP (cAMP).

    • Increasing concentrations of the test compound are added.

    • For agonists like VUF 8430 acting on Gi/o-coupled receptors (H3R and H4R), activation will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.

    • The intracellular cAMP concentration is measured using methods like enzyme-linked immunosorbent assay (ELISA) or by quantifying the expression of the reporter gene (e.g., β-galactosidase or luciferase activity).

    • The concentration of the agonist that causes a 50% inhibition of the forskolin-induced cAMP accumulation is determined as the EC50 value.[8]

3. In Vivo Gastric Acid Secretion in Anesthetized Rats

  • Objective: To evaluate the in vivo activity of compounds at the histamine H2 receptor.

  • Animal Model: Anesthetized rats.

  • Procedure:

    • Rats are anesthetized and prepared for the collection of gastric juices.

    • The test compound (e.g., VUF 8430, 4-methylhistamine) is administered intravenously.

    • Gastric acid output is measured over a period of time.

    • The effect of the compound is compared to that of known H2 receptor agonists (e.g., histamine, dimaprit) and can be challenged with an H2 receptor antagonist (e.g., ranitidine) to confirm the mechanism of action.[1]

Visualizations

Histamine H4 Receptor Signaling Pathway

H4R_Signaling cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist VUF 8430 (Agonist) Agonist->H4R Binds to ATP ATP ATP->AC Downstream Downstream Cellular Responses (e.g., Chemotaxis) cAMP->Downstream Regulates

Caption: Simplified signaling of the Histamine H4 Receptor by an agonist.

Experimental Workflow for Compound Characterization

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding Radioligand Binding (Determine Ki) Functional Functional Assays (cAMP, Ca2+ flux) (Determine EC50, Efficacy) Binding->Functional Selectivity Selectivity Panel (Other Receptors) Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Efficacy Efficacy Models (e.g., Inflammation, Pruritus) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Start New Compound (e.g., VUF 8430) Start->Binding

References

VUF8504: A Comprehensive Guide for A3 Adenosine Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of VUF8504 with other commercially available antagonists for the human Adenosine A3 receptor (A3AR). Experimental data on binding affinity and selectivity are presented to assist researchers in selecting the most appropriate reference compound for their A3AR studies. Detailed experimental protocols for key assays are also included to ensure reproducibility and methodological rigor.

This compound: A Potent and Selective A3AR Antagonist

This compound is a highly potent and selective antagonist for the human A3 adenosine receptor. Its high affinity and selectivity make it an excellent reference compound for in vitro and in vivo studies investigating the role of the A3AR in various physiological and pathological processes.

Comparative Analysis of A3AR Antagonists

The selection of an appropriate antagonist is critical for the accurate interpretation of experimental results. This section compares the binding affinity (Ki) and selectivity of this compound with other commonly used A3AR antagonists.

Table 1: Binding Affinity (Ki, nM) of Selected Antagonists at Human Adenosine Receptors

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)A1/A3 SelectivityA2A/A3 SelectivityA2B/A3 Selectivity
This compound 14[1]--0.017 [1]824--
MRS1220~1000~200>100000.6 [2]1667333>16667
VUF5574---4.03 [2]---
MRS1523---43.9 [3]---
MRE3008F20---Inactive in mouse/rat[3]---
PSB-10---Inactive in mouse/rat[3]---
PSB-11---Inactive in mouse/rat[3]---

Key Observations:

  • Potency: this compound exhibits exceptional potency for the human A3AR with a Ki value in the picomolar range (0.017 nM), making it one of the most potent A3AR antagonists reported.[1]

  • Selectivity: this compound displays high selectivity for the A3AR over the A1AR.[1]

  • Species Differences: It is crucial to note that the pharmacology of A3AR ligands can be highly species-dependent. For instance, several potent human A3AR antagonists, such as MRE3008F20 and PSB-10, are largely inactive at rodent (rat and mouse) A3ARs.[3]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of scientific findings. This section provides step-by-step methodologies for key in vitro assays used to characterize A3AR antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture (e.g., HEK293 expressing hA3AR) prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to pellet membranes prep2->prep3 prep4 Resuspend & store membranes at -80°C prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [125I]I-AB-MECA) and competitor (this compound or other antagonist) prep4->assay1 assay2 Separate bound from free radioligand by filtration assay1->assay2 assay3 Measure radioactivity of bound ligand assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow of a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human A3AR.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable buffer for storage at -80°C.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]I-AB-MECA), and varying concentrations of the unlabeled antagonist (e.g., this compound).

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic adenosine monophosphate (cAMP) production, a key downstream signaling event of A3AR activation.

A3AR Signaling Pathway

G cluster_membrane Cell Membrane A3AR A3AR Gi Gi Protein A3AR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist Agonist->A3AR Activates Antagonist Antagonist (this compound) Antagonist->A3AR Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets

Caption: A3AR-mediated inhibition of cAMP production.

Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably expressing the human A3AR.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) for a defined period.

    • Stimulate the cells with a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylate cyclase).

    • Incubate to allow for cAMP production.

    • Lyse the cells to release the accumulated cAMP.

  • cAMP Measurement:

    • Measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist in reversing the agonist-induced inhibition of cAMP production.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated A3AR, an important event in receptor desensitization and signaling.

Workflow for β-Arrestin Recruitment Assay

G cluster_cell_prep Cell Line Engineering cluster_assay_proc Assay Procedure cluster_detection Detection & Analysis cell1 Co-express A3AR fused to a reporter fragment (e.g., PK) cell2 Co-express β-arrestin fused to a complementary reporter fragment (e.g., EA) assay1 Plate engineered cells cell2->assay1 assay2 Add antagonist (e.g., this compound) assay1->assay2 assay3 Add agonist to stimulate the receptor assay2->assay3 assay4 Incubate to allow β-arrestin recruitment assay3->assay4 detect1 Add substrate for the reporter enzyme assay4->detect1 detect2 Measure signal (e.g., luminescence) detect1->detect2 detect3 Calculate antagonist potency (IC50) detect2->detect3

Caption: Workflow of a β-arrestin recruitment assay.

Protocol:

  • Cell Line:

    • Use a cell line stably co-expressing the human A3AR fused to a fragment of a reporter enzyme (e.g., β-galactosidase, luciferase) and β-arrestin fused to the complementary fragment of the reporter.

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the antagonist.

    • Add a fixed concentration of an A3AR agonist to stimulate the receptor.

    • Incubate to allow for the recruitment of β-arrestin to the activated receptor, leading to the complementation of the reporter enzyme fragments.

  • Signal Detection:

    • Add the substrate for the reconstituted reporter enzyme.

    • Measure the resulting signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the antagonist concentration.

    • Determine the IC50 value for the antagonist's inhibition of agonist-induced β-arrestin recruitment.

Conclusion

This compound stands out as a superior reference compound for studying the human A3AR due to its exceptional potency and high selectivity. This guide provides the necessary data and detailed protocols to empower researchers to conduct robust and reproducible studies. When selecting an antagonist, it is imperative to consider the species being studied due to significant pharmacological differences. The provided experimental workflows and signaling pathway diagrams offer a clear visual representation of the methodologies and mechanisms involved in A3AR research.

References

VUF8504: A Comparative Analysis of In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available in vitro and anticipated in vivo data for VUF8504, a notable allosteric modulator of the adenosine A3 receptor (A3AR). While direct in vivo studies on this compound are not extensively documented in publicly available literature, this guide synthesizes the known in vitro properties and draws comparisons with the established in vivo effects of other A3AR modulators to project its potential therapeutic profile.

Data Presentation: Quantitative Analysis

The following table summarizes the key quantitative data for this compound based on in vitro assays.

ParameterValueSpeciesAssay TypeReference
Affinity (Kᵢ)17.0 nMHumanRadioligand Binding Assay[1]

Note: This table will be updated as more quantitative in vivo data for this compound becomes available.

Experimental Protocols

A detailed understanding of the methodologies used to generate the existing data is crucial for accurate interpretation and future experimental design.

In Vitro Radioligand Binding Assay

The affinity of this compound for the human adenosine A3 receptor was determined using a competitive radioligand binding assay. This experiment typically involves the following steps:

  • Membrane Preparation: Membranes from cells stably expressing the human adenosine A3 receptor are prepared.

  • Incubation: These membranes are incubated with a fixed concentration of a radiolabeled A3AR agonist (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

The allosteric nature of this compound was identified by its ability to slow the dissociation of the agonist radioligand in a concentration-dependent manner, a hallmark of positive allosteric modulation.

Mandatory Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation (Projected) Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine Affinity & Modality Pharmacokinetic Studies Pharmacokinetic Studies Functional Assays->Pharmacokinetic Studies Lead Candidate Selection Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Inform Dosing Regimen

Projected experimental workflow for this compound.

signaling_pathway Adenosine Adenosine A3 Receptor A3 Receptor Adenosine->A3 Receptor Orthosteric Binding This compound (PAM) This compound (PAM) This compound (PAM)->A3 Receptor Allosteric Binding Gαi/o Gαi/o A3 Receptor->Gαi/o Activation Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Conversion Downstream Effects Downstream Effects cAMP->Downstream Effects Modulation

Adenosine A3 receptor signaling pathway.

Comparison of In Vitro and Potential In Vivo Performance

In Vitro Profile of this compound

The available in vitro data robustly characterizes this compound as a potent and selective positive allosteric modulator (PAM) of the human adenosine A3 receptor. With an affinity of 17.0 nM, it demonstrates significant potential for modulating A3AR activity. As a PAM, this compound is expected to enhance the binding and/or efficacy of the endogenous agonist, adenosine. This mechanism is particularly advantageous as it would theoretically amplify A3AR signaling predominantly in tissues with high local concentrations of adenosine, such as sites of inflammation or ischemia, potentially minimizing off-target effects in healthy tissues.

Projected In Vivo Profile of this compound

While direct in vivo data for this compound is currently lacking, we can infer its potential physiological effects based on studies of other A3AR allosteric modulators and agonists. The A3AR is known to be overexpressed in inflammatory cells. The activation of A3AR has been shown to exert anti-inflammatory effects in various animal models.

For instance, the A3AR allosteric modulator LUF6000 has demonstrated anti-inflammatory efficacy in rodent models of arthritis and liver inflammation. The proposed mechanism involves the downregulation of key inflammatory signaling pathways. Therefore, it is plausible that this compound, as a potent A3AR PAM, would exhibit similar anti-inflammatory properties in vivo.

To establish a comprehensive in vivo profile for this compound, future studies should focus on:

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential to understand its bioavailability, half-life, and optimal dosing regimen.

  • Efficacy in Disease Models: Evaluating the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) or cancer would provide crucial proof-of-concept data.

  • Safety and Toxicology: Thorough safety and toxicology studies are necessary to assess any potential adverse effects.

References

Safety Operating Guide

Proper Disposal of VUF8504: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides detailed procedures for the proper disposal of VUF8504, a quinazoline derivative. As this compound is a halogenated organic compound, specific handling and disposal protocols must be followed. This information is intended to supplement, not replace, your institution's specific safety guidelines and the information provided on a product-specific Safety Data Sheet (SDS).

Hazard and Property Data

PropertyValue / Classification
Chemical Class Halogenated Heterocyclic Compound (Quinazoline derivative)
Physical State Solid (Assumed based on similar compounds)
GHS Hazard Statements (Anticipated) May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may be harmful to aquatic life.
GHS Precautionary Statements (Recommended) Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid release to the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final collection.

Waste Identification and Segregation:
  • Characterize the Waste: Immediately identify any waste containing this compound as "halogenated organic waste." This includes pure, unused this compound, contaminated solutions, and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves).

  • Segregate Waste Streams: It is crucial to keep halogenated organic waste separate from non-halogenated waste streams.[1][2][3] Mixing these wastes can complicate the disposal process and increase costs, as halogenated compounds require specific incineration procedures.[2][3]

Waste Collection and Labeling:
  • Select Appropriate Containers: Use only approved, chemically resistant containers for collecting halogenated organic waste. Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols. The label should also include the start date of waste accumulation and the name of the principal investigator or laboratory.

Storage and Accumulation:
  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated and properly labeled Satellite Accumulation Area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Safe Storage Practices: Keep the waste container closed at all times, except when adding waste. Store it in a cool, dry, and well-ventilated area, away from incompatible materials.

Final Disposal:
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any halogenated organic compound be disposed of down the sink.[4] This can lead to environmental contamination and damage to the plumbing infrastructure.

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of this compound.

VUF8504_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Collection & Labeling cluster_2 Storage cluster_3 Final Disposal Generate this compound Waste Generate this compound Waste Identify as Halogenated Organic Waste Identify as Halogenated Organic Waste Generate this compound Waste->Identify as Halogenated Organic Waste Characterize Segregate from Non-Halogenated Waste Segregate from Non-Halogenated Waste Identify as Halogenated Organic Waste->Segregate from Non-Halogenated Waste Separate Use Approved Container Use Approved Container Label Container Correctly Label Container Correctly Use Approved Container->Label Container Correctly Detail Store in Designated SAA Store in Designated SAA Use Secondary Containment Use Secondary Containment Store in Designated SAA->Use Secondary Containment Secure Contact EHS for Pickup Contact EHS for Pickup Proper Disposal by Licensed Contractor Proper Disposal by Licensed Contractor Contact EHS for Pickup->Proper Disposal by Licensed Contractor Arrange

This compound Disposal Workflow

Disclaimer: This information is based on general principles for the disposal of halogenated organic compounds. Always consult the specific Safety Data Sheet (SDS) for this compound if available, and adhere to the chemical hygiene plan and waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.

References

Essential Safety and Logistical Information for Handling VUF8504

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for VUF8504 (4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide) was found in public databases. The following information is based on the safety profiles of structurally similar compounds and general principles of laboratory safety for handling novel research chemicals. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Personal Protective Equipment (PPE)

Given that this compound is a novel benzamide derivative and an adenosine A3 receptor modulator, it should be handled with caution as a potentially hazardous substance. The primary hazards are likely to be related to ingestion, inhalation of dust, and skin/eye contact. The recommended PPE is based on a conservative approach to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications
Eye and Face Safety glasses with side shields or chemical safety goggles.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Chemical-resistant gloves (Nitrile rubber recommended). Lab coat.Gloves should be inspected prior to use. Dispose of contaminated gloves after use.
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are not sufficient to maintain airborne concentrations below established exposure limits or if irritation or other symptoms are experienced.A properly fitted respirator is essential.
Body Full-coverage lab coat.---

First Aid Measures

In case of exposure, immediate action is crucial. The following are general first aid procedures.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Operational Plan for Handling and Disposal

A clear, step-by-step plan is essential for the safe handling and disposal of this compound.

Operational Workflow for this compound

This compound Handling and Disposal Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling & Disposal pre1 Conduct Risk Assessment pre2 Review Safety Information pre1->pre2 pre3 Prepare Engineering Controls (Fume Hood) pre2->pre3 pre4 Assemble Required PPE pre3->pre4 h1 Don Appropriate PPE pre4->h1 Proceed to Handling h2 Weigh/Handle this compound in a Fume Hood h1->h2 h3 Perform Experimental Procedures h2->h3 post1 Decontaminate Work Surfaces h3->post1 Complete Experiment post2 Segregate Waste post1->post2 post3 Dispose of Waste in Accordance with Institutional and Local Regulations post2->post3 post4 Remove and Dispose of PPE post3->post4 post5 Wash Hands Thoroughly post4->post5

Caption: Workflow for safe handling and disposal of this compound.

Experimental Protocols:

Step 1: Pre-Handling Preparations

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the procedures involved.

  • Information Review: All personnel involved must review this safety information and any other available data.

  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. All manipulations of solid this compound or solutions should be performed within the fume hood.

  • PPE Assembly: Gather all necessary PPE as outlined in Table 1.

Step 2: Handling this compound

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Weighing and Preparation:

    • Perform all weighing and solution preparation inside a chemical fume hood to minimize inhalation exposure.

    • Use a spatula for transferring the solid compound. Avoid creating dust.

    • If preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.

Step 3: Post-Handling and Disposal

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

    • Decontaminate any equipment that has come into contact with this compound.

  • Waste Segregation and Disposal:

    • Solid Waste: Collect any solid this compound waste, contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Follow all institutional and local regulations for the disposal of chemical waste.

  • PPE Removal:

    • Remove gloves first, avoiding contact with the outside of the glove.

    • Remove lab coat and other PPE.

    • Dispose of single-use PPE in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

This guidance is intended to promote a culture of safety and should be adapted to the specific requirements of your laboratory and institution. Always prioritize safety and seek guidance from your EHS department when handling unfamiliar compounds.

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